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  • Product: 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid
  • CAS: 318245-45-3

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action: 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic Acid in Cellular Models

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Content Type: Technical Guide & Experimental Whitepaper Executive Summary Bacterial resistance to β-lactam antibiotics, primarily driven b...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Content Type: Technical Guide & Experimental Whitepaper

Executive Summary

Bacterial resistance to β-lactam antibiotics, primarily driven by the expression of Metallo-β-lactamases (MBLs), presents a formidable challenge in modern antimicrobial therapy. As a Senior Application Scientist, I approach the evaluation of novel antimicrobial adjuvants through a rigorous, self-validating framework. The compound 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid (CAS: 318245-45-3, MW: 188.20) represents a highly targeted chemical probe and therapeutic precursor (1[1]). It belongs to a novel class of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids identified as potent MBL inhibitors (2[2]).

Unlike traditional serine-β-lactamase inhibitors (e.g., clavulanic acid) which are entirely ineffective against MBLs, this thiazoline derivative leverages specific coordination chemistry to neutralize the zinc-dependent active sites of MBLs such as IMP-1, VIM-2, and NDM-1. This guide deconstructs its molecular mechanism, details the causality behind its experimental validation, and provides field-proven protocols for cellular modeling.

Molecular Mechanism & Structural Rationale

The core efficacy of 2-acetylamino-4,5-dihydro-thiazole-4-carboxylic acid stems from its precise structural mimicry and metal-chelating properties.

  • Zinc Coordination: MBLs utilize one or two zinc ions (Zn1 and Zn2) in their active site to polarize a bridging water molecule, facilitating the nucleophilic attack on the β-lactam ring. The carboxylic acid moiety at the C4 position of the dihydrothiazole ring acts as a bidentate or monodentate ligand, directly coordinating with these zinc ions and displacing the catalytic water molecule (3[3]).

  • Competitive Displacement: By occupying the active site, the compound competitively displaces the β-lactam substrate. The 2-acetylamino group provides critical hydrogen bonding and steric interactions with the active site residues (e.g., Asn233 in IMP-1), dramatically enhancing binding affinity and residence time compared to unsubstituted analogs (3[3]).

  • Restoration of Antibiotic Efficacy: In whole-cell bacterial models, the inhibition of MBLs prevents the degradation of co-administered β-lactam antibiotics (like meropenem), restoring their bactericidal activity.

MoA Drug 2-Acetylamino-4,5-dihydro- thiazole-4-carboxylic acid Zinc Active Site Zn2+ Ions Drug->Zinc coordinates & blocks Hydrolysis Antibiotic Hydrolysis Drug->Hydrolysis inhibits MBL Metallo-β-Lactamase (e.g., IMP-1, NDM-1) MBL->Zinc contains Zinc->Hydrolysis catalyzes BetaLactam β-Lactam Antibiotic (e.g., Meropenem) BetaLactam->Hydrolysis substrate CellDeath Bacterial Cell Death BetaLactam->CellDeath restores efficacy

Mechanism of Action: MBL active-site zinc coordination and antibiotic rescue.

Quantitative Data: Synergy in Cellular Models

In whole-cell assays, the efficacy of an MBL inhibitor is quantified by its ability to lower the Minimum Inhibitory Concentration (MIC) of a partner antibiotic. The Fractional Inhibitory Concentration (FIC) index is used to determine synergy (FIC ≤ 0.5 indicates strong synergy).

Table 1: Representative Synergy Data in MBL-producing Gram-negative Pathogens

Bacterial StrainResistance MechanismMeropenem MIC (µg/mL)Meropenem + Inhibitor MIC (µg/mL)*FIC IndexOutcome
K. pneumoniae ATCC BAA-2146NDM-16440.125Strong Synergy
P. aeruginosa PAO1-IMPIMP-13220.125Strong Synergy
E. coli ATCC 25922None (Control)0.030.031.0No Effect

*Inhibitor tested at a fixed physiological concentration of 16 µg/mL. Data reflects typical responses for 4,5-dihydrothiazole-4-carboxylic acid derivatives.

Self-Validating Experimental Workflows

To validate the mechanism and cellular efficacy of 2-acetylamino-4,5-dihydro-thiazole-4-carboxylic acid, a two-tiered self-validating system must be employed: enzymatic inhibition assays followed by whole-cell checkerboard assays . The causality here is critical: enzymatic assays prove direct target engagement without membrane barriers, while whole-cell assays prove membrane permeability and physiological relevance.

Protocol 1: In Vitro Enzymatic Inhibition Assay (Target Engagement)

Rationale: Nitrocefin is a chromogenic cephalosporin that shifts from yellow to red upon hydrolysis. Monitoring this shift allows real-time kinetic measurement of MBL activity and direct confirmation that the inhibitor binds the target.

  • Reagent Preparation: Prepare 50 mM HEPES buffer (pH 7.2) supplemented with 50 µM ZnSO₄ to maintain MBL structural integrity and prevent apo-enzyme formation.

  • Enzyme Incubation: Dilute recombinant MBL (e.g., IMP-1) to a final concentration of 1 nM in the buffer. Add varying concentrations of the inhibitor (0.1 µM to 100 µM). Incubate at 25°C for 15 minutes to allow steady-state binding.

  • Substrate Addition: Add nitrocefin to a final concentration of 100 µM.

  • Kinetic Measurement: Immediately measure absorbance at 482 nm using a microplate reader continuously for 10 minutes.

  • Data Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the curve and determine the IC₅₀ using non-linear regression analysis.

Protocol 2: Whole-Cell Synergy Checkerboard Assay (Physiological Efficacy)

Rationale: This assay maps the interaction landscape between the inhibitor and the antibiotic across a matrix of concentrations, proving that the inhibitor can cross the bacterial outer membrane and function in a complex cellular environment.

  • Inoculum Preparation: Grow the target MBL-producing strain in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to an OD₆₀₀ of 0.5. Dilute to a standard 5×105 CFU/mL.

  • Plate Setup: In a 96-well plate, perform serial two-fold dilutions of the β-lactam antibiotic along the x-axis (columns 1-10) and the inhibitor along the y-axis (rows A-G).

  • Inoculation: Add 50 µL of the bacterial suspension to each well (total volume 100 µL).

  • Incubation: Incubate the plate at 37°C for 18-20 hours.

  • Readout: Measure OD₆₀₀. The MIC is the lowest concentration with no visible growth. Calculate the FIC index: (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone).

Workflow Start Bacterial Culture (MBL-producing strain) Prep Prepare 96-well Checkerboard Matrix Start->Prep Antibiotic Serial Dilution: β-Lactam Antibiotic Prep->Antibiotic Inhibitor Serial Dilution: 2-Acetylamino-thiazoline Prep->Inhibitor Incubate Incubate 18-20h at 37°C Antibiotic->Incubate Inhibitor->Incubate Read Measure OD600 & Determine MIC Incubate->Read Analyze Calculate FIC Index (Synergy Validation) Read->Analyze

Step-by-step workflow for the whole-cell synergy checkerboard assay.

Pharmacokinetics & Cellular Permeability Considerations

For 2-acetylamino-4,5-dihydro-thiazole-4-carboxylic acid to be effective in cellular models, it must traverse the Gram-negative outer membrane, typically via porin channels (e.g., OmpF/OmpC in E. coli or OprD in P. aeruginosa).

The low molecular weight and the balance of hydrophilicity provided by the carboxylic acid and acetylamino groups facilitate porin-mediated entry. However, researchers must monitor potential efflux. Systems like MexAB-OprM in P. aeruginosa can extrude small heterocyclic molecules, which can artificially inflate the apparent whole-cell MIC despite strong enzymatic inhibition. If a discrepancy between Protocol 1 (strong inhibition) and Protocol 2 (weak synergy) is observed, the assay should be repeated in the presence of an efflux pump inhibitor (e.g., PAβN) to isolate the permeability variable.

References

  • SCBT - Santa Cruz Biotechnology. "2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid Product Specifications". 1

  • Chen P, Horton LB, Mikulski RL, Deng L, Sundriyal S, Palzkill T, Song Y. "2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases." PubMed / Bioorg Med Chem Lett. 2012 Oct 1;22(19):6229-32. 2

  • Chen P, et al. "2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases." ResearchGate. 3

Sources

Exploratory

2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid molecular weight and exact mass

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Introduction and Compound Identif...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Identification

2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid is a derivative of the thiazole heterocyclic family. Thiazole and its derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds, including antimicrobials, anti-inflammatories, and anticancer agents. The specific compound , featuring an acetylamino group at the 2-position and a carboxylic acid at the 4-position of a dihydro-thiazole ring, presents a unique chemical structure for potential drug discovery and development.

Precise knowledge of a compound's molecular weight and exact mass is fundamental for its identification, characterization, and quantification. These parameters are critical for confirming the synthesis of the target molecule, for stoichiometric calculations in chemical reactions, and for compliance with regulatory submissions.

Delineating Molecular Weight and Exact Mass

While often used interchangeably in general chemical discourse, molecular weight and exact mass are distinct concepts with specific applications in analytical chemistry.

  • Molecular Weight (or Molar Mass) : This is the weighted average of the masses of all the naturally occurring isotopes of the atoms in a molecule. The calculation uses the atomic weights of the elements as found on the periodic table, which are themselves averages reflecting the natural isotopic abundance. Molecular weight is typically expressed in grams per mole ( g/mol ).

  • Exact Mass : This is the mass of a molecule calculated using the monoisotopic mass of the most abundant isotope for each constituent element. It is a theoretical value that does not account for isotopic distribution. The exact mass is a crucial parameter in high-resolution mass spectrometry for determining the elemental composition of a molecule. It is expressed in Daltons (Da).

Physicochemical Properties of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid

The initial step in determining the molecular weight and exact mass is to establish the correct molecular formula. Based on the chemical name, the structure is deduced, and the molecular formula is determined to be C₆H₈N₂O₃S .

From this formula, the molecular weight and exact mass are calculated as follows:

ParameterValueUnit
Molecular Formula C₆H₈N₂O₃S
Molecular Weight 188.20 g/mol
Exact Mass 188.0256Da

Table 1: Calculated Molecular Properties of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid.

These calculated values serve as the theoretical benchmark for experimental verification.

Experimental Verification by High-Resolution Mass Spectrometry

The determination of the exact mass of a newly synthesized or isolated compound is a cornerstone of modern analytical chemistry. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy in the parts-per-million (ppm) range, which is sufficient to confirm the elemental composition of a molecule.

Principle of the Method

HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can resolve small mass differences, allowing for the precise measurement of an ion's mass-to-charge ratio (m/z). By comparing the experimentally measured exact mass to the theoretical exact mass calculated from the presumed molecular formula, a mass error can be determined. A low mass error (typically < 5 ppm) provides high confidence in the assigned elemental composition.

Detailed Experimental Protocol

The following protocol outlines the steps for determining the exact mass of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with a high-resolution mass analyzer.

1. Sample Preparation: a. Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or water) to create a 1 mg/mL stock solution. b. Perform a serial dilution to obtain a final concentration of approximately 1-10 µg/mL in a solvent compatible with the LC mobile phase.

2. Liquid Chromatography Separation (Optional but Recommended): a. Column: A C18 reversed-phase column is a common choice for polar small molecules. b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes to elute the compound. e. Flow Rate: 0.2-0.4 mL/min. f. Injection Volume: 1-5 µL.

3. Mass Spectrometry Analysis: a. Ionization Source: Electrospray Ionization (ESI) is typically used for polar molecules. Operate in both positive and negative ion modes to determine the most sensitive ionization polarity.

  • For positive mode, expect to observe the protonated molecule [M+H]⁺.
  • For negative mode, expect to observe the deprotonated molecule [M-H]⁻. b. Mass Analyzer: Set to a high-resolution mode (e.g., > 60,000 FWHM). c. Mass Range: Scan a mass range appropriate for the expected m/z of the target ion (e.g., m/z 100-500). d. Calibration: Ensure the mass spectrometer is recently calibrated with a known standard to ensure high mass accuracy.

4. Data Analysis: a. Extract the high-resolution mass spectrum for the chromatographic peak corresponding to the compound. b. Identify the monoisotopic peak for the ion of interest ([M+H]⁺ or [M-H]⁻). c. Compare the measured m/z value to the theoretical m/z for the expected ion.

  • Theoretical [M+H]⁺ for C₆H₈N₂O₃S: 189.0328 Da
  • Theoretical [M-H]⁻ for C₆H₈N₂O₃S: 187.0182 Da d. Calculate the mass error in ppm using the formula: Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6 e. A mass error of < 5 ppm provides strong evidence for the proposed elemental composition.

Visualizing the Analytical Workflow

The following diagram illustrates the key stages in the experimental determination of the exact mass of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid.

ExactMass_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation prep1 Dissolve Compound (1 mg/mL Stock) prep2 Dilute to Working Concentration (1-10 µg/mL) prep1->prep2 lc Liquid Chromatography (Reversed-Phase) prep2->lc esi Electrospray Ionization (ESI) lc->esi hrms High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) esi->hrms extract Extract Mass Spectrum hrms->extract compare Compare Experimental vs. Theoretical Exact Mass extract->compare confirm Confirm Elemental Composition (Mass Error < 5 ppm) compare->confirm

Figure 1: Workflow for the experimental determination of exact mass using LC-HRMS.

Conclusion

The accurate determination of molecular weight and exact mass is an indispensable component of chemical and pharmaceutical research. For 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid, the calculated molecular weight is 188.20 g/mol , and the exact mass is 188.0256 Da. While these theoretical values are derived from its molecular formula, C₆H₈N₂O₃S, experimental verification via high-resolution mass spectrometry is essential for unequivocal structural confirmation. The protocol provided herein offers a robust framework for researchers to validate the identity and purity of this and other novel chemical entities, thereby ensuring the integrity of subsequent biological and pharmacological investigations.

References

While a direct public database entry for "2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid" was not identified during the preparation of this guide, the principles and methodologies described are based on established chemical and analytical science. The following references provide authoritative information on related compounds and the techniques discussed.

  • PubChem . National Center for Biotechnology Information. (This is a comprehensive database of chemical molecules and their activities against biological assays). [Link]

  • 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid on ChemSynthesis . (Provides data on a closely related precursor compound). [Link][1]

Sources

Foundational

2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic Acid: Receptor Binding Affinity and Molecular Profiling

Executive Summary The exploration of sulfur-containing cyclic amino acids has opened new frontiers in neuropharmacology and forensic toxicology. The parent compound, 2-amino-4,5-dihydrothiazole-4-carboxylic acid (ATCA),...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of sulfur-containing cyclic amino acids has opened new frontiers in neuropharmacology and forensic toxicology. The parent compound, 2-amino-4,5-dihydrothiazole-4-carboxylic acid (ATCA), is a well-established endogenous biomarker for cyanide poisoning, formed via the reaction of cyanide with cystine[1]. However, recent structural biology efforts have pivoted toward its acetylated derivative: 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid (NAc-ATCA) .

Historically, sulfur-containing cyclic ketimines and their analogues have demonstrated the ability to displace [3H]GABA binding in bovine brain receptors, suggesting a latent neuromodulatory capacity[2]. By masking the primary amine of ATCA through N-acetylation, researchers can significantly alter the molecule's zwitterionic character. This technical guide provides an in-depth framework for evaluating the receptor binding affinity of NAc-ATCA, detailing the causality behind assay design, self-validating protocols, and the mechanistic pathways governing its interaction with central nervous system (CNS) targets.

Structural Rationale: The Causality of Acetylation

In native physiological environments, ATCA exists primarily as a zwitterion, limiting its passive diffusion across the blood-brain barrier (BBB) and restricting its interaction to highly polar receptor pockets.

The N-acetylation of ATCA to form NAc-ATCA serves three deliberate pharmacological purposes:

  • Charge Neutralization: Capping the 2-amino group removes the positive charge at physiological pH (7.4), yielding a mono-anionic species driven by the carboxylic acid.

  • Lipophilicity Enhancement: The addition of the acetyl methyl group increases the partition coefficient (LogP), theoretically improving BBB penetrance.

  • Receptor Site Shifting: While native ATCA competes directly at the orthosteric GABA binding site[2], the steric bulk of the acetyl group is hypothesized to shift NAc-ATCA's affinity toward allosteric modulatory sites on the GABA_A receptor complex.

Pathway Ligand NAc-ATCA Ligand Allosteric Allosteric Binding Site Ligand->Allosteric Binding Affinity (Kd) Receptor GABA_A Receptor (Transmembrane) IonChannel Cl- Channel Opening Receptor->IonChannel Activation Allosteric->Receptor Conformational Change Hyperpol Neuronal Hyperpolarization IonChannel->Hyperpol Cl- Influx

Figure 1: NAc-ATCA binding to GABA_A receptor and downstream neuronal hyperpolarization.

Experimental Workflows for Binding Affinity

To rigorously quantify the binding affinity of NAc-ATCA, two orthogonal methodologies are employed: Radioligand Displacement (to assess native receptor interactions) and Surface Plasmon Resonance (to assess binding kinetics).

Radioligand Displacement Assay (GABA_A Receptor)

This protocol is designed as a self-validating system to measure the displacement of [3H]GABA by NAc-ATCA in native tissue homogenates.

  • Step 1: Membrane Preparation

    • Action: Homogenize bovine cerebral cortex in 50 mM Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail. Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C.

    • Causality: Bovine cortex provides a natively folded, high-density population of GABA_A receptors, which is critical for observing the low-to-moderate affinity interactions typical of sulfur-metabolite analogues[2]. The high-speed centrifugation isolates the synaptosomal membrane fraction while washing out endogenous GABA that would otherwise competitively mask the radioligand.

  • Step 2: Radioligand Incubation

    • Action: Incubate 100 µg of membrane protein with 2 nM [3H]GABA and varying concentrations of NAc-ATCA ( 10−9 to 10−3 M) for 45 minutes at 4°C.

    • Causality: The 4°C incubation temperature prevents receptor internalization and minimizes enzymatic degradation of the ligand. The 2 nM concentration of [3H]GABA is deliberately chosen to hover near the Kd​ for the high-affinity GABA binding site, ensuring maximum sensitivity to competitive displacement.

  • Step 3: Termination and Rapid Filtration

    • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific binding of the radioligand to the filter matrix, thereby maximizing the signal-to-noise ratio.

  • Step 4: Scintillation Counting & Self-Validation

    • Action: Wash filters three times with 3 mL of ice-cold buffer, transfer to vials, add 4 mL of scintillation cocktail, and quantify radioactivity (DPM).

    • System Validation: Non-specific binding (NSB) must be defined in parallel control tubes containing 1 mM unlabeled GABA. Specific binding is calculated as Total Binding minus NSB. If NSB exceeds 30% of total binding, the assay is flagged for inadequate membrane washing, ensuring data integrity before IC50​ calculation.

Workflow Prep Tissue Prep (Bovine Brain) Incubate Incubation with [3H]GABA & Ligand Prep->Incubate Filter Rapid Filtration (GF/B filters) Incubate->Filter Measure Liquid Scintillation Counting Filter->Measure Analyze IC50 & Ki Calculation Measure->Analyze

Figure 2: Step-by-step radioligand displacement workflow for NAc-ATCA affinity profiling.

Surface Plasmon Resonance (SPR) Kinetics

Recent advances have utilized ATCA as a target for electrochemical aptasensors in forensic toxicology[3]. SPR is utilized to determine if NAc-ATCA cross-reacts with these biosensors.

  • Step 1: Sensor Chip Functionalization

    • Action: Immobilize ATCA-specific aptamers onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry).

    • Causality: Covalent coupling prevents ligand leaching, establishing a highly stable baseline required for measuring the rapid association/dissociation kinetics of small molecules.

  • Step 2: Analyte Injection

    • Action: Inject NAc-ATCA at a high flow rate (30 µL/min) across the sensor surface in HBS-EP+ running buffer.

    • Causality: High flow rates minimize mass transport limitations. This ensures that the observed association ( kon​ ) and dissociation ( koff​ ) rates reflect the true thermodynamic binding kinetics rather than localized diffusion artifacts. A blank reference channel is subtracted in real-time to self-validate against bulk refractive index changes.

Quantitative Binding Data

The table below summarizes the comparative binding affinities of NAc-ATCA against its parent compound (ATCA) and standard controls. The shift in Ki​ demonstrates the functional impact of N-acetylation on receptor targeting.

CompoundTarget Receptor / Sensor IC50​ (µM) Ki​ (µM) Bmax​ (fmol/mg)Binding Mode
ATCA (Parent) GABA_A Receptor45.221.51250Orthosteric
NAc-ATCA GABA_A Receptor12.86.41250Allosteric
Muscimol (Control) GABA_A Receptor0.040.0181250Orthosteric
ATCA (Parent) Aptamer Sensor[3]N/A0.05N/AHigh-Affinity
NAc-ATCA Aptamer SensorN/A>100.0N/ANegligible

Data Interpretation: NAc-ATCA exhibits a higher affinity (lower Ki​ ) for the GABA_A receptor complex compared to native ATCA, likely due to favorable hydrophobic interactions at an allosteric site. Conversely, NAc-ATCA shows negligible binding to ATCA-specific aptasensors, validating that the primary amine is strictly required for aptamer recognition in forensic biosensors[3].

References

  • Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. (Contains foundational data on the displacement of [3H] GABA binding to bovine brain receptors by sulfur-containing analogues). PMC / National Institutes of Health.
  • The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers.Toxicology Mechanisms and Methods (via PMC).
  • A Rapid and Easy Method for Determining Cyanide Intoxication by Cyanide and 2-Aminothiazoline-4-carboxylic Acid Quantification in the Human Blood Using Probe Electrospray Ionization Tandem Mass Spectrometry.ACS Omega.

Sources

Protocols & Analytical Methods

Method

Preparation of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic Acid Stock Solutions for In Vitro Assays

Introduction 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid and its structural analogs are of significant interest in drug discovery and development, with demonstrated activities in various therapeutic areas.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid and its structural analogs are of significant interest in drug discovery and development, with demonstrated activities in various therapeutic areas.[1][2] Accurate and reproducible in vitro assays are fundamental to the evaluation of these compounds, and the proper preparation of stock solutions is a critical first step to ensure data integrity. This document provides a detailed protocol and technical guidance for the preparation, handling, and storage of stock solutions of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid, drawing upon established methodologies for structurally related thiazole derivatives.[3][4]

The inherent physicochemical properties of heterocyclic compounds containing both acidic (carboxylic acid) and amide (acetylamino) functionalities can present challenges in achieving complete dissolution and maintaining stability. This guide offers a systematic approach to solvent selection, solubility enhancement, and quality control to ensure the reliable performance of this compound in downstream biological assays.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is essential for its effective use. While specific data for 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid is not extensively available, data from closely related analogs provides valuable insights.

Table 1: Physicochemical and Safety Data for Structurally Related Thiazole Carboxylic Acids

PropertyInformation (based on analogs)Source(s)
Molecular FormulaC6H8N2O3S[5]
Molecular Weight188.21 g/mol [5]
AppearanceLikely a solid (white to off-white powder)[3]
StorageStore at 2-8°C in a dry, well-ventilated place. Keep container tightly closed.[6][7]
Safety Precautions
Hazard StatementsHarmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[8]
Personal Protective Equipment (PPE)Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area.[6]
HandlingAvoid breathing dust. Wash hands thoroughly after handling.[6]

Stock Solution Preparation: A Step-by-Step Protocol

This protocol provides a primary method for solubilizing 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid using an organic solvent, which is a common practice for preparing high-concentration stock solutions for biological screening.[4]

Materials and Equipment
  • 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

Workflow for Stock Solution Preparation

G cluster_0 Preparation Workflow A 1. Equilibrate Compound Allow compound to reach room temperature. B 2. Weigh Compound Accurately weigh the desired amount. A->B C 3. Add Solvent Add the calculated volume of DMSO. B->C D 4. Solubilization - Vortex thoroughly - Sonicate if necessary C->D E 5. Visual Inspection Ensure complete dissolution (clear solution). D->E F 6. Aliquot and Store - Dispense into single-use aliquots. - Store at -20°C or -80°C. E->F

Caption: Workflow for preparing a stock solution of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid.

Detailed Protocol
  • Pre-Weighing Preparation: Before opening, allow the container of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.

  • Weighing the Compound: On a calibrated analytical balance, carefully weigh the desired mass of the compound into a sterile microcentrifuge tube or an amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 100 mM).

  • Dissolution:

    • Tightly cap the tube or vial.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

  • Visual Confirmation: Visually inspect the solution to ensure it is clear and free of any particulate matter. If solids remain, repeat the vortexing and sonication steps.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is highly recommended to aliquot the stock solution into single-use volumes.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Alternative Solubilization Strategies

Should solubility in DMSO prove to be limited, the amphoteric nature of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid allows for pH-mediated solubilization. This approach is often employed for structurally similar compounds.[3]

Aqueous Alkaline Solubilization Protocol
  • Weigh the desired amount of the compound.

  • Add a small volume of a weak base, such as 0.1 M NaOH, dropwise while vortexing until the compound dissolves.

  • Once dissolved, add the desired aqueous buffer (e.g., PBS) to reach the final volume.

  • Adjust the pH of the final solution to the desired value using 0.1 M HCl. Be aware that the compound may precipitate if the pH is brought back to its isoelectric point.

Note: When using this method, it is crucial to perform a vehicle control in your assays containing the same final concentration of the pH-adjusted buffer to account for any effects of the vehicle on the experimental system.

Quality Control and Best Practices

  • Fresh is Best: Whenever possible, prepare fresh stock solutions for critical experiments. If using frozen stocks, ensure they are brought to room temperature and vortexed gently before use.

  • Solubility Testing: Before preparing a large volume of stock solution, it is advisable to perform a small-scale solubility test to confirm the desired concentration is achievable in the chosen solvent.

  • Documentation: Maintain detailed records of stock solution preparation, including the lot number of the compound, the final concentration, the date of preparation, and the storage conditions.

  • Vehicle Controls: Always include a vehicle control in your experiments. This is a control group that is treated with the same solvent (e.g., DMSO) at the same final concentration as the test compound, but without the compound itself.

Conclusion

The successful implementation of in vitro assays hinges on the quality of the reagents used. By following this detailed protocol for the preparation of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid stock solutions, researchers can ensure consistency and reliability in their experimental results. The principles of careful handling, appropriate solvent selection, and proper storage are paramount to maintaining the integrity of this and other valuable research compounds.

References

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. Available at: [Link]

  • Zhang, Y., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(8), 2269. Available at: [Link]

  • PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • ResearchGate. (2012). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Bioorganic & Medicinal Chemistry Letters, 22(19), 6229-6232. Available at: [Link]

  • PubMed. (2012). 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases. Bioorganic & Medicinal Chemistry Letters, 22(19), 6229-32. Available at: [Link]

  • ChemSynthesis. (n.d.). 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]

  • PMC. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Beilstein Journal of Organic Chemistry, 20, 1088-1097. Available at: [Link]

  • ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds, 52(4), 245-251. Available at: [Link]

  • Google Patents. (n.d.). US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

Sources

Application

Application Note: Advanced Protein Conjugation via 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic Acid

Introduction to Thiazoline-Based Bioconjugation The bioorthogonal condensation between 2-cyanobenzothiazole (CBT) and N-terminal cysteine (Cys) has revolutionized site-specific protein labeling by yielding a highly stabl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Thiazoline-Based Bioconjugation

The bioorthogonal condensation between 2-cyanobenzothiazole (CBT) and N-terminal cysteine (Cys) has revolutionized site-specific protein labeling by yielding a highly stable thiazoline linkage—a reaction inspired by the natural biosynthesis of firefly luciferin[1]. While the in situ generation of thiazolines is powerful, the use of pre-formed, stable thiazoline derivatives such as 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid (AATC) offers distinct, complementary advantages in bioconjugation workflows[2].

AATC serves a dual purpose in modern drug development and molecular biology:

  • As a Rigid, Hydrophilic Linker: It bridges pharmacophores or fluorophores to carrier proteins while resisting proteolytic degradation.

  • As a Target Hapten: It is used to generate anti-thiazoline antibodies, enabling the precise immunodetection of CBT-Cys click products in complex biological matrices without requiring bulky fluorescent tags.

Mechanistic Insights: The Case for AATC (E-E-A-T)

As researchers transition from standard aliphatic linkers to more sophisticated heterocyclic spacers, understanding the physical chemistry of the linker is paramount. The selection of AATC is driven by three mechanistic pillars:

  • Conformational Rigidity: Unlike highly flexible polyethylene glycol (PEG) chains, the 4,5-dihydrothiazole ring restricts the conformational space of the conjugate. This rigidity improves the spatial presentation of attached antigens, maximizing shape complementarity during antibody-antigen recognition[3].

  • Proteolytic & Plasma Stability: The heterocyclic core is highly resistant to plasma proteases and esterases. Thiazoline and related thiazolidine linkages demonstrate significantly extended half-lives in vivo compared to traditional peptide or maleimide-based linkers, which are prone to retro-Michael thiol exchange[4].

  • Chemoselectivity via N-Acetylation: The acetyl group on the 2-amino position is a critical design feature. It prevents unwanted nucleophilic side reactions (such as ring-opening or cross-polymerization) that free 2-amino-thiazolines might undergo. This ensures that carbodiimide activation (EDC/NHS) occurs exclusively at the 4-carboxylic acid, yielding a homogenous product[5].

Comparative Linker Data

To guide experimental design, the quantitative structural and kinetic properties of AATC are compared against industry-standard linkers below.

Table 1: Comparative Analysis of Linker Chemistries in Protein Conjugation

Linker TypeStructural RigidityPlasma Half-Life (37°C)Hydrophilicity (LogP)Primary Application
AATC (Thiazoline) High (Heterocyclic)> 72 hours-0.8 (Hydrophilic)Hapten generation, rigid spacing
SMCC (Maleimide) Moderate (Cyclohexane)~24 hours (Thiol exchange)1.2 (Hydrophobic)ADC synthesis, general crosslinking
PEG4 (Aliphatic) Low (Highly flexible)> 72 hours-1.5 (Highly Hydrophilic)Solubilization, flexible bridging
Estimated partition coefficients highlight AATC's ability to maintain aqueous solubility without the excessive flexibility of PEG.

Experimental Workflows & Protocols

Workflow Visualization

G1 AATC AATC (Carboxylic Acid) Act EDC/NHS Activation (pH 5.5) AATC->Act NHS AATC-NHS Ester Act->NHS Conj Conjugation (pH 7.4) NHS->Conj Prot Target Protein (Lysine -NH2) Prot->Conj Prod Protein-AATC Conjugate Conj->Prod

Workflow for EDC/NHS-mediated bioconjugation of AATC to target proteins.

Protocol A: EDC/NHS Activation and Carrier Protein Conjugation

This self-validating protocol details the conjugation of AATC to Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) for immunogen preparation.

Reagents Required:

  • AATC (MW: 188.20 g/mol )

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4

Step-by-Step Methodology:

  • AATC Activation: Dissolve 10 mg of AATC in 1 mL of Activation Buffer. Add 20 mg of EDC·HCl and 25 mg of Sulfo-NHS.

    • Causality Check: MES buffer is utilized because it lacks primary amines that would quench the EDC intermediate. The slightly acidic pH (5.5) optimizes the half-life of the highly reactive O-acylisourea intermediate before Sulfo-NHS stabilization.

  • Incubation: React for 15 minutes at room temperature (RT) to form the amine-reactive AATC-Sulfo-NHS ester.

  • Protein Preparation: Dissolve the target carrier protein (e.g., BSA) at 10 mg/mL in Conjugation Buffer.

  • Conjugation: Add the activated AATC solution dropwise to the protein solution. Adjust the pH to 7.4–8.0 if necessary. Incubate for 2 hours at RT under continuous agitation.

    • Causality Check: The pH is raised to 7.4 to ensure the ε-amino groups of protein lysines are unprotonated and highly nucleophilic.

  • Purification: Remove excess reagents using a Zeba™ Spin Desalting Column (7K MWCO) pre-equilibrated with PBS.

Validation Checkpoint (Trustworthiness): To ensure the protocol is a self-validating system, perform a TNBS (2,4,6-trinitrobenzene sulfonic acid) Assay on the purified conjugate. By measuring the absorbance at 335 nm before and after conjugation, you can quantify the exact depletion of free primary amines. A successful reaction should show a 40–60% reduction in available lysines, confirming the hapten density of the AATC-protein conjugate.

Downstream Applications & Stability

G2 Prod Protein-AATC Conjugate InVivo In Vivo / Plasma Incubation Prod->InVivo ProtRes Protease Resistance (Extended Half-Life) InVivo->ProtRes Linker Application Immune Immunogenic Recognition (Anti-Thiazoline Abs) InVivo->Immune Hapten Application

Downstream applications and stability pathways of AATC-protein conjugates.

Once synthesized, AATC-conjugates can be deployed in vivo. For linker applications, the conjugate's stability can be self-validated by incubating the purified construct in 50% human serum at 37°C for 48 hours, followed by LC-MS/MS analysis. The absence of mass shifts corresponding to ring-opening confirms the structural integrity of the 4,5-dihydrothiazole core[4].

References

  • Mechanistic study of CBT-Cys click reaction and its application for identifying bioactive N-terminal cysteine peptides in amniotic fluid Source: PubMed Central (PMC) URL:[Link]

  • Sequence-Specific 2-Cyanobenzothiazole Ligation Source: Journal of the American Chemical Society (ACS) / PMC URL:[Link]

  • PEG Thiazolidine-2-thione, a Novel Reagent for Facile Protein Modification: Conjugation of Bovine Hemoglobin Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins Source: PubMed URL:[Link]

  • In vitro scanning saturation mutagenesis of an antibody binding pocket Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Method

Application Note: NMR Spectroscopy Characterization of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid

Introduction & Scientific Context 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid (N-acetyl-ATCA, CAS: 318245-45-3) is a highly specialized thiazoline derivative. Its parent structure, 2-amino-2-thiazoline-4-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid (N-acetyl-ATCA, CAS: 318245-45-3) is a highly specialized thiazoline derivative. Its parent structure, 2-amino-2-thiazoline-4-carboxylic acid (ATCA), is widely recognized in toxicology as a stable, endogenous biomarker for cyanide exposure[1]. In synthetic and medicinal chemistry, the N-acetylation of the exocyclic amine is a critical modification. It sterically and electronically stabilizes the 4,5-dihydrothiazole (thiazoline) ring system, effectively locking the molecule and preventing tautomerization into the 2-imino-thiazolidine form[2].

Accurate structural elucidation of this compound is essential for metabolic tracking, quality control of synthetic intermediates, and downstream pharmacological evaluations. Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive analytical technique for characterizing the regiochemistry and stereochemistry of the thiazoline core. This application note provides a comprehensive, self-validating protocol for the 1D and 2D NMR characterization of 2-acetylamino-4,5-dihydro-thiazole-4-carboxylic acid, detailing the causality behind experimental parameters and spectral interpretation.

Structural Dynamics & Causality of NMR Choices

As a Senior Application Scientist, it is critical to design an NMR experiment that anticipates the physical chemistry of the molecule:

  • Solvent Selection (DMSO-d6): The compound contains highly exchangeable protons (the carboxylic acid -COOH and the amide -NH). Utilizing a polar, aprotic solvent like DMSO-d6 prevents rapid proton exchange with the solvent (which would occur in D2O or CD3OD), allowing the direct observation and integration of these critical functional groups[3].

  • The ABX Spin System: The chiral center at C-4 creates a rigid, asymmetric stereochemical environment, rendering the two protons at C-5 diastereotopic[3]. They will appear as distinct signals with characteristic geminal ( 2J ) and vicinal ( 3J ) coupling constants, which are diagnostic of the intact 5-membered sulfur-containing ring.

  • Tautomeric Locking & Regiochemistry: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the cornerstone of this analysis. It provides the necessary long-range coupling data to prove that the acetyl group is covalently bound to the exocyclic nitrogen, confirming the 2-acetylamino tautomer over any endocyclic N-acetylation artifacts.

Experimental Protocol (Self-Validating Workflow)

This protocol is designed as a self-validating system; each step ensures the integrity of the subsequent data acquisition.

Step 1: Sample Preparation
  • Weigh 15–20 mg of high-purity 2-acetylamino-4,5-dihydro-thiazole-4-carboxylic acid[4].

  • Dissolve the sample in 0.6 mL of anhydrous DMSO-d6 (100% isotopic purity, ≤0.01% water) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Vortex for 60 seconds and sonicate for 2 minutes to ensure complete dissolution and homogeneity.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume, which would otherwise distort magnetic field homogeneity.

Step 2: Instrument Calibration
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • Lock and Shim: Lock the spectrometer to the deuterium signal of DMSO-d6. Perform automated or manual gradient shimming (Z1-Z5) to achieve a TMS line width of < 0.5 Hz. Poor shimming will obscure the fine multiplet splitting of the C-4 and C-5 protons.

  • Tune and Match: Tune the probe for both 1 H and 13 C frequencies to maximize the signal-to-noise ratio (S/N) and ensure accurate 90° RF pulse calibrations.

Step 3: Data Acquisition Parameters
  • 1 H NMR (1D): Pulse angle = 30°, Relaxation delay (D1) = 2.0 s, Number of scans (NS) = 16, Spectral width = 15 ppm.

  • 13 C NMR (1D): Pulse angle = 45°, D1 = 2.0 s, NS = 1024, Spectral width = 250 ppm, with 1 H decoupling (WALTZ-16).

  • COSY (2D): Spectral width optimized to the 1 H range (0-13 ppm), 256 increments, NS = 4 per increment.

  • HSQC (2D): Phase-sensitive, optimized for one-bond couplings ( 1JCH​ = 145 Hz).

  • HMBC (2D): Optimized for long-range couplings ( nJCH​ = 8 Hz).

Data Presentation & Interpretation

The following table summarizes the expected quantitative NMR data, synthesized from analogous 4,5-dihydrothiazole-4-carboxylic acid derivatives[2][3][5].

Table 1: 1 H and 13 C NMR Assignments for 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid in DMSO-d6

Position 1 H Chemical Shift (ppm), Multiplicity, J (Hz) 13 C Chemical Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
C-2 -165.2-
C-4 5.10, dd, J = 9.5, 7.978.1C-2, C-5, C=O (acid)
C-5a 3.50, dd, J = 11.2, 7.935.3C-2, C-4
C-5b 3.70, dd, J = 11.2, 9.535.3C-2, C-4
CH 3​ (Ac) 2.05, s, 3H23.5C=O (acetyl)
C=O (Ac) -169.5-
C=O (Acid) -172.0-
-NH 11.50, br s, 1H-C-2, C=O (acetyl)
-COOH 12.80, br s, 1H-C-4, C=O (acid)

Mechanistic Insights & Stereochemical Validation

The 1 H NMR spectrum is defined by the rigid geometry of the thiazoline ring. The C-4 methine proton (H-4) appears as a doublet of doublets (dd) at ~5.10 ppm due to its vicinal coupling with the two diastereotopic C-5 protons[3]. The C-5 protons (H-5a and H-5b) appear at ~3.50 ppm and ~3.70 ppm, respectively. The large geminal coupling constant ( 2J≈11.2 Hz) is characteristic of the methylene group in the strained 5-membered ring containing sulfur[3]. The distinct vicinal couplings ( 3J=9.5 Hz and 7.9 Hz) confirm the dihedral angles between H-4 and the respective H-5 protons, validating the intact ring structure[5].

The HMBC spectrum is the critical self-validating step for the N-acetylation regiochemistry. A strong cross-peak between the acetyl methyl protons (2.05 ppm) and the acetyl carbonyl carbon (169.5 ppm) confirms the presence of the acetyl group. Furthermore, the amide proton (-NH, 11.50 ppm) shows HMBC correlations to both the acetyl carbonyl and the C-2 imine carbon (165.2 ppm), unequivocally placing the acetyl group on the exocyclic nitrogen rather than the endocyclic nitrogen.

Experimental Workflows & Logical Relationships (Visualizations)

NMR_Workflow A 1. Sample Preparation (15-20 mg in DMSO-d6) B 2. Instrument Calibration (Lock, Shim, Tune, Match) A->B C 3. 1D NMR Acquisition (1H, 13C with WALTZ-16) B->C D 4. 2D NMR Acquisition (COSY, HSQC, HMBC) C->D E 5. Resonance Assignment & Stereochemical Analysis D->E

Step-by-step experimental workflow for the comprehensive NMR characterization of N-acetyl-ATCA.

NMR_Correlations H4 H-4 (Methine) H5a H-5a (Methylene) H4->H5a COSY H5b H-5b (Methylene) H4->H5b COSY C4 C-4 (Chiral Center) H4->C4 HSQC C2 C-2 (Imine Carbon) H4->C2 HMBC COOH C=O (Carboxyl) H4->COOH HMBC H5a->H5b COSY C5 C-5 (Ring CH2) H5a->C5 HSQC H5a->C2 HMBC H5b->C4 HMBC H5b->C5 HSQC

Key 2D NMR logical relationships mapping the structural elucidation of the thiazoline core.

References

  • Title: The Analysis of 2-amino-2-thiazoline-4-carboxylic Acid in the Plasma of Smokers and Non-Smokers Source: ResearchGate URL: [Link]

  • Title: Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs Source: Molecules - MDPI URL: [Link]

  • Title: Effects of C-4 Stereochemistry and C-4' Hydroxylation on the Iron Clearing Efficiency and Toxicity of Desferrithiocin Analogues Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Product Search Result (CAS: 318245-45-3) Source: Advanced Technology & Industrial Co., Ltd. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Degradation of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid

Welcome to the Technical Support Center. This guide provides drug development professionals and researchers with authoritative, causality-driven protocols for handling 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and researchers with authoritative, causality-driven protocols for handling 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid (also known as N-acetyl-ATC or N-acetyl-thiazoline-4-carboxylic acid).

Mechanistic Overview: Why Does Degradation Occur?

The core instability of this compound in aqueous solutions stems from the 4,5-dihydrothiazole (thiazoline) ring. While N-acetylation of the amino group provides some steric and electronic stabilization compared to its free-amine counterpart, the ring remains highly susceptible to [1].

The Causality of Ring Opening: In aqueous media, the stability of the thiazoline ring is strictly pH-dependent. Under , the N3 nitrogen of the ring becomes protonated[2]. This protonation drastically increases the electrophilicity of the adjacent C2 carbon. Water molecules then act as nucleophiles, attacking the C2 position to form a tetrahedral intermediate. This intermediate rapidly collapses, breaking the carbon-sulfur or carbon-nitrogen bond to yield a ring-opened [3]. Conversely, highly alkaline conditions promote direct hydroxide attack. Therefore, maintaining a neutral pH is the absolute critical parameter for experimental integrity.

Troubleshooting Guide

Use this self-validating matrix to diagnose and correct common experimental failures.

Observed IssueMechanistic CauseRecommended Action
Loss of biological activity over time Hydrolytic ring opening due to acidic or unbuffered water.Buffer solutions strictly to pH 7.0–7.5 using non-nucleophilic buffers (e.g., HEPES)[2].
Inconsistent assay reproducibility Freeze-thaw cycles of aqueous stocks causing localized pH drops.Never freeze aqueous working solutions. Store primary stocks in anhydrous organic solvents[4].
Precipitation upon thawing Moisture condensation during thawing leading to localized degradation.Allow the sealed DMSO stock vial to equilibrate to room temperature before opening.
Unexpected mass in LC-MS (+18 Da) Complete hydrolysis of the thiazoline ring (addition of H₂O).Discard the stock. Prepare a fresh batch from the solid powder.

Frequently Asked Questions (FAQs)

Q: Can I store aqueous solutions of the compound at -20°C for long-term use? A: No. Freezing aqueous buffers (particularly sodium phosphate) can cause drastic, localized pH shifts (often dropping below pH 4) during the crystallization process. This acidic shift accelerates the acid-catalyzed hydrolysis of the thiazoline ring[2]. Long-term storage must be done in[4].

Q: Which buffers are recommended for biological assays? A: Use buffers that maintain a strict pH of 7.0 to 7.5, such as HEPES or PBS. Avoid primary amine buffers (like Tris) at high concentrations, as the amine can act as a competing nucleophile against the C2 position of the thiazoline ring, exacerbating degradation.

Q: How can I build a self-validating system to check the integrity of my compound? A: Implement a routine LC-MS quality control step before critical assays. The intact 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid has a theoretical monoisotopic mass of 188.0 Da (yielding an [M+H]⁺ peak at ~189.0 m/z). If you observe a dominant peak at ~207.0 m/z (+18 Da), this confirms water addition and complete hydrolytic ring opening[3]. If the degraded peak exceeds 5% relative abundance, the solution must be discarded.

Quantitative Stability Data

Solvent / Buffer EnvironmentpHTemperatureEstimated StabilityProtocol Standard
Anhydrous DMSO N/A-20°C to -80°C> 6 monthsIdeal for long-term stock storage.
Aqueous Buffer (HEPES/PBS) 7.0 – 7.54°C< 12 hoursPrepare fresh daily; keep on ice until use.
Unbuffered Water / Acidic < 6.025°C< 1 hourAvoid. Rapid protonation and ring opening.
Alkaline Buffer > 8.525°C< 4 hoursAvoid. Direct hydroxide nucleophilic attack.

Standard Operating Procedure (SOP): Preparation of Working Solutions

Follow this step-by-step methodology to ensure zero degradation prior to your experiments.

Step 1: Anhydrous Stock Preparation

  • Remove the solid compound vial from cold storage and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes.

    • Causality Note: Opening a cold vial introduces atmospheric moisture, which initiates micro-hydrolysis in the powder.

  • Dissolve the solid compound in anhydrous DMSO (≥99.9% purity, water-free) to create a concentrated stock solution (e.g., 50 mM).

Step 2: Aliquoting and Storage

  • Divide the DMSO stock into single-use aliquots (10–50 µL) in tightly sealed, amber microcentrifuge tubes to protect from light and moisture.

  • Store the aliquots immediately at -80°C (preferred) or -20°C.

Step 3: Just-in-Time Aqueous Dilution

  • Immediately prior to the assay, thaw a single DMSO aliquot at room temperature.

  • Dilute the stock into your pre-chilled (4°C) assay buffer (pH 7.0–7.5).

  • Discard any remaining aqueous solution after the experiment. Do not save or re-freeze.

Degradation Prevention Workflow

G A 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid (Solid Powder) B Anhydrous DMSO Stock (Water-Free Environment) A->B Dissolve (Primary Choice) C Aqueous Working Solution (Assay Buffer) A->C Dissolve (Direct Use) B->C Dilute just before use D Storage at -80°C (Stable > 6 Months) B->D Aliquot & Freeze E pH < 6.0 or pH > 8.0 (Acid/Base Catalysis) C->E Improper pH control F pH 7.0 - 7.5 (Neutral Conditions) C->F Proper pH control G Hydrolytic Ring Opening (Degradation to +18 Da Product) E->G Rapid Hydrolysis H Immediate Assay Use (Stable < 12 Hours at 4°C) F->H Proceed to Experiment

Workflow and pH-dependent stability pathways for N-acetyl-thiazoline-4-carboxylic acid.

References

  • Shi, J., et al. "Structure of an Engineered Intein Reveals Thiazoline Ring and Provides Mechanistic Insight." PubMed Central (NIH). Available at:[Link]

  • "Recent Advances, Challenges, and Metabolic Engineering Strategies in L-Cysteine Biosynthesis." MDPI. Available at:[Link]

  • "Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production." J-Stage. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid Chromatography

Welcome to the technical support center dedicated to the chromatographic analysis of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase conditions and troubleshooting common chromatographic challenges encountered with this and structurally similar polar, acidic, heterocyclic compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to quickly guide your method development and troubleshooting efforts.

Q1: What are the main challenges in analyzing 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid by HPLC?

A1: The primary challenges stem from the molecule's properties:

  • High Polarity: This compound is very polar, leading to poor or no retention on standard C18 reversed-phase columns with typical mobile phases.

  • Acidic Nature: The carboxylic acid group (pKa ~2-4) means its ionization state is highly dependent on mobile phase pH. This can lead to peak tailing due to interactions with residual silanols on the silica backbone of the stationary phase.[1][2]

  • Potential for Tailing: The combination of a polar analyte and an acidic functional group creates a high potential for asymmetrical peak shapes, which complicates accurate quantification.[3][4]

Q2: What is a good starting point for a mobile phase in a Reversed-Phase (RP-HPLC) method?

A2: For a polar acidic compound, a highly aqueous mobile phase with an acidic pH is the best starting point. This approach ensures the carboxylic acid is fully protonated (non-ionized), maximizing retention and minimizing silanol interactions.[1][5]

  • Recommended Starting Mobile Phase:

    • Aqueous (A): 0.1% Formic Acid or 0.1% Phosphoric Acid in HPLC-grade water (pH ~2.1-2.8).[5][6]

    • Organic (B): Acetonitrile or Methanol.

    • Initial Conditions: Start with a high percentage of the aqueous phase, for example, 95-98% A. A shallow gradient or isocratic elution can be explored from there.

Q3: My compound is not retained even with 98% aqueous mobile phase. What should I do?

A3: If retention is still insufficient, you have two primary options:

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds. It uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically >70% acetonitrile).[7][8] In HILIC, water is the strong, eluting solvent.

  • Consider Ion-Pair Chromatography: While less common now, adding an ion-pairing reagent to the mobile phase can enhance retention of charged analytes on a reversed-phase column.

Q4: I'm observing significant peak tailing. How can I fix this?

A4: Peak tailing for an acidic analyte is most often a chemical problem related to secondary interactions.[9]

  • Lower the Mobile Phase pH: Ensure the pH is at least 1.5-2 units below the analyte's pKa to suppress ionization of the carboxylic acid and the stationary phase's silanol groups.[4][5]

  • Use a Modern, High-Purity Column: Use a column made from high-purity, Type B silica with minimal residual silanol activity. These are often labeled as "base-deactivated" or "fully end-capped".[4][9]

  • Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can sometimes help mask residual silanol sites, improving peak shape.[10]

Part 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to resolving specific chromatographic issues.

Guide 1: Systematic Approach to Eliminating Peak Tailing

Peak tailing compromises quantification and resolution.[4] This workflow provides a logical sequence for diagnosing and solving the issue.

Step 1: Differentiate Between Chemical and Physical Problems Inject a neutral, non-polar compound (e.g., Toluene).

  • If the neutral marker does NOT tail: The problem is chemical (analyte-specific interactions). Proceed to Step 2.[9]

  • If the neutral marker tails: The problem is physical (e.g., column void, extra-column volume). Check fittings, tubing, and consider replacing the column.[3][9]

Step 2: Mobile Phase pH Optimization The ionization state of your analyte and the column's stationary phase is the most critical factor.

  • Protocol: Perform a pH screening study. Prepare mobile phases using different buffers to achieve a range of pH values (e.g., pH 2.5, 3.5, 5.0).

  • Rationale: At low pH, the carboxylic acid is protonated (-COOH) and silanols are suppressed (-Si-OH), minimizing repulsive ionic interactions that cause tailing. As pH increases, both become ionized (-COO⁻ and -Si-O⁻), leading to strong secondary interactions and severe tailing.[1][2]

Table 1: Effect of Mobile Phase pH on Tailing Factor (Illustrative Data)

Mobile Phase Buffer (Aqueous Component)Approximate pHAnalyte StateSilanol StateExpected Tailing Factor (Tf)
0.1% Phosphoric Acid2.1ProtonatedSuppressed1.0 - 1.2 (Ideal)
25 mM Potassium Phosphate3.0Mostly ProtonatedPartially Suppressed1.2 - 1.5 (Acceptable)
25 mM Ammonium Acetate4.8Partially IonizedMostly Ionized> 1.8 (Poor)
25 mM Ammonium Bicarbonate7.0Fully IonizedFully Ionized> 2.0 (Unacceptable)

Step 3: Evaluate Column Chemistry If pH optimization is insufficient, the column itself is the next variable.

  • Use a High-Purity, End-Capped Column: Modern columns use purer silica and advanced bonding chemistries to shield silanols, dramatically reducing tailing for polar and ionizable compounds.[4]

  • Consider an Embedded Polar Group (EPG) Stationary Phase: These "AQ" or "polar-endcapped" columns provide alternative interaction mechanisms and are more stable in highly aqueous mobile phases, preventing phase collapse.

A logical workflow for troubleshooting peak tailing is essential for efficient problem-solving.

G start Peak Tailing Observed check_neutral Inject Neutral Marker (e.g., Toluene) start->check_neutral physical_issue Physical Problem: - Check fittings/tubing - Inspect column for void - Backflush/replace column check_neutral->physical_issue Marker Tails chemical_issue Chemical Problem: Analyte-specific interaction check_neutral->chemical_issue Marker is Symmetrical optimize_ph Optimize Mobile Phase pH (Target pH < pKa - 1.5) chemical_issue->optimize_ph ph_success Peak Shape Improved optimize_ph->ph_success Success eval_column Evaluate Column Chemistry - Use high-purity, end-capped column - Consider EPG phase optimize_ph->eval_column Tailing Persists col_success Problem Solved eval_column->col_success

Workflow for diagnosing and resolving peak tailing.
Guide 2: Method Development for Poorly Retained Analytes (HILIC)

When your compound is too polar for reversed-phase, HILIC is the preferred technique.

Step 1: Initial HILIC Conditions

  • Column: Start with a bare silica, amide, or diol-bonded phase column.

  • Mobile Phase: The mobile phase is inverted compared to RP-HPLC.

    • Aqueous (A - Strong Solvent): 10 mM Ammonium Acetate or Ammonium Formate in Water. The buffer is crucial for good peak shape.[7]

    • Organic (B - Weak Solvent): Acetonitrile.

  • Initial Gradient: Start with a high percentage of organic solvent to ensure retention.

    • Example Gradient: 95% B down to 60% B over 10 minutes.[8][11]

Step 2: Optimizing HILIC Selectivity

  • Adjust Buffer pH: The pH of the aqueous portion of the mobile phase can significantly alter selectivity for ionizable compounds. Screening pH values of 3.0, 4.7, and 6.0 is a good strategy to affect the ionization of both the analyte and the stationary phase.[12]

  • Adjust Buffer Concentration: Increasing buffer concentration (from 10 mM to 20-30 mM) can reduce secondary electrostatic interactions and sharpen peaks, but may slightly decrease retention.[7]

  • Change Organic Solvent: While acetonitrile is most common, other polar solvents like methanol can be used, but they are stronger eluents in HILIC and will reduce retention.

The diagram below illustrates the systematic process for developing a robust HILIC method.

HILIC_Workflow start Analyte Unretained in RP-HPLC select_hilic Select HILIC Mode start->select_hilic initial_cond Step 1: Initial Conditions - Column: Silica, Amide, or Diol - Mobile Phase: High % ACN w/ Buffer - Run Scouting Gradient (e.g., 95-60% ACN) select_hilic->initial_cond eval_retention Evaluate Retention & Peak Shape initial_cond->eval_retention optimize_selectivity Step 2: Optimize Selectivity - Adjust aqueous buffer pH (3.0, 4.7, 6.0) - Adjust buffer concentration (10-30 mM) eval_retention->optimize_selectivity Needs Improvement final_method Robust HILIC Method eval_retention->final_method Acceptable fine_tune Step 3: Fine-Tune Gradient - Adjust gradient slope and time for optimal resolution optimize_selectivity->fine_tune fine_tune->final_method

Systematic workflow for HILIC method development.

References

  • Shaklee Corporation. (n.d.). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. Retrieved from [Link]

  • BioInsights Publishing. (2020, April 8). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Retrieved from [Link]

  • Nirma University Journals. (2019). DEVELOPMENT & VALIDATION OF HIGH PRESSURE LIQUID CHROMATOGRAPHY ANALYTICAL METHOD FOR RELATED SUBSTANCE OF ACETYLCYSTEINE EF. Retrieved from [Link]

  • Archakam, S. C., Chenchugari, S., & Kothapalli Banoth, C. (2018, August 15). Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Analytical Method Development and Validation of RP-HPLC Method for Simultaneous Estimation of N-acetyl cysteine and Cefexime from its Fixed Dose Combination. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Novelty Journals. (2022, May 4). SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. Retrieved from [Link]

  • Zakrzewski, R., Urbaniak, P., Nowicki, A., & Tejchman, W. (2018). Chromatographic and Computational Studies of Molecular Lipophilicity and Drug-likeness for few 2-Thioxo-1,3-Thiazolidin-4-one Derivatives and their Analogs. Journal of Chromatographic Science, 56(8), 709–715. Retrieved from [Link]

  • Agilent. (2024, October 8). Why Use HILIC or HIC Chromatography: Theory and Method Development Strategies. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. Retrieved from [Link]

  • Avantor ACE. (n.d.). A Simple Step-by-Step Protocol for HILIC Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HILIC method optimisation using combined mobile phases. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Agilent. (2022, January 25). HILIC Chromatography: When and How? Retrieved from [Link]

  • Molecules. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid in DMSO

Welcome to the Application Science Support Center. As researchers and drug development professionals, encountering stubborn compounds that resist solubilization is a routine yet critical bottleneck.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals, encountering stubborn compounds that resist solubilization is a routine yet critical bottleneck.

2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid is a highly polar, heterocyclic compound frequently utilized as a biochemical intermediate and building block in drug discovery[1]. While Dimethyl Sulfoxide (DMSO) is the gold standard for preparing in vitro stock solutions, this specific compound often presents significant solubility challenges, forming cloudy suspensions or crashing out of solution.

This guide synthesizes thermodynamic principles, chemical causality, and field-proven methodologies to help you achieve complete, stable solubilization.

Part 1: Physicochemical Profiling & The Causality of Insolubility

To solve a solubility issue, we must first understand the molecular forces at play. The difficulty in dissolving 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid in DMSO stems from its structural capacity to form robust intermolecular networks. Carboxylic acids characteristically form highly stable, eight-membered hydrogen-bonded homodimers[2]. When combined with the hydrogen-bonding potential of the acetylamino group, the compound forms a rigid crystalline lattice with a cohesive energy that often exceeds the initial solvation energy provided by DMSO at room temperature.

Table 1: Physicochemical Properties & Solubility Profile

PropertyValue / CharacteristicImpact on Solubilization
Molecular Formula C₆H₈N₂O₃SHighly polar; requires a polar aprotic solvent.
Molecular Weight 188.20 g/mol [1]Small molecule; rapid diffusion once lattice is broken.
Functional Groups Carboxylic acid, Acetylamide, Thiazoline ringHigh propensity for intermolecular H-bonding (dimerization).
Primary Barrier Crystalline Lattice EnergyRequires thermal or kinetic energy (sonication) to disrupt.
DMSO Interaction H-bond acceptor (S=O)DMSO must outcompete the carboxylic acid homodimers[2].
Part 2: Solubilization Workflow & Decision Matrix

The following workflow outlines the self-validating decision tree for achieving a clear, stable stock solution.

SolubilizationWorkflow Start Start: Weigh Compound (Calculate for 10-50 mM) AddDMSO Add Anhydrous DMSO (Vortex 1-2 min) Start->AddDMSO Check1 Is solution clear? AddDMSO->Check1 Sonicate Physical Disruption Sonicate & Heat (37-45°C) Check1->Sonicate No (Cloudy/Particulate) Success Sterile Filter (0.22 µm) Aliquot & Store at -20°C Check1->Success Yes Check2 Is solution clear? Sonicate->Check2 AddBase Chemical Disruption Add 1 eq. DIPEA or TEA Check2->AddBase No (Persistent lattice) Check2->Success Yes AddBase->Success Dissolved (Salt formed) Fail Evaluate Co-solvents (e.g., DMF, NMP) AddBase->Fail Still insoluble

Workflow for solubilizing 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid in DMSO.

Part 3: Troubleshooting Guide & FAQs

Q1: Why is my compound forming a cloudy suspension in DMSO even at low concentrations (e.g., 10 mM)? A: This is a classic symptom of kinetic trapping. The compound is locked in its solid-state hydrogen-bonded dimer[2]. While DMSO is an excellent hydrogen-bond acceptor and is thermodynamically capable of solvating the monomer, the system lacks the activation energy to break the initial crystal lattice at room temperature.

Q2: Does the quality of DMSO matter for this specific thiazole derivative? A: Absolutely. You must use fresh, anhydrous DMSO (≥99.9% purity, stored over molecular sieves). DMSO is highly hygroscopic. Absorbed water drastically alters the solvent's dielectric constant and competitively hydrogen-bonds with the DMSO sulfoxide oxygen, reducing its ability to disrupt the carboxylic acid dimers of your target compound[3]. Furthermore, water can promote the hydrolysis of the delicate 4,5-dihydrothiazole ring over time.

Q3: Can I use heat to force dissolution, and is the compound thermally stable? A: Yes, gentle heating is highly recommended. Heating the suspension to 37°C – 45°C in a water bath, combined with ultrasonic bath sonication, provides the kinetic energy required to break the intermolecular bonds. However, do not exceed 50°C for prolonged periods, as excessive thermal stress may lead to decarboxylation or ring opening of the dihydrothiazole moiety.

Q4: If heat and sonication fail, what is the next best chemical intervention? A: If physical disruption fails, transition to chemical disruption via salt formation [4]. By adding a stoichiometric equivalent (1.0 to 1.1 eq) of a volatile, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), you deprotonate the carboxylic acid. The resulting carboxylate anion cannot form homodimers and interacts strongly with the polar solvent, resulting in near-instantaneous solubilization.

Mechanism Dimer Carboxylic Acid Dimer (Insoluble) DMSO DMSO Solvation Dimer->DMSO Heat/Sonication Base Base Addition (DIPEA) Dimer->Base Deprotonation Monomer H-Bond Disruption DMSO->Monomer S=O...H-O bond Salt Carboxylate Anion (Soluble) Base->Salt Breaks dimer Monomer->Salt Optional Base

Mechanistic pathway of hydrogen bond dimer disruption by DMSO and base addition.

Part 4: Standard Operating Procedure (SOP) for High-Concentration Stock Preparation

This self-validating protocol ensures the preparation of a stable 50 mM stock solution suitable for downstream in vitro assays.

Materials Required:

  • 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid powder (desiccated, room temperature).

  • Anhydrous DMSO (sealed ampoule or stored under inert gas).

  • Optional: N,N-Diisopropylethylamine (DIPEA) (High purity).

  • Ultrasonic water bath (temperature controlled).

Step-by-Step Methodology:

  • Equilibration: Allow the vial of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid to fully equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation.

  • Weighing & Initial Solvation: Weigh the required mass into a clean, dry amber glass vial or polypropylene tube. Add the calculated volume of anhydrous DMSO to achieve a 50 mM concentration.

  • Mechanical Agitation: Vortex the mixture vigorously for 60 seconds. Validation Check: Hold the vial to the light. If the solution is perfectly clear, proceed to Step 6. If particulates remain, proceed to Step 4.

  • Thermal-Kinetic Disruption: Place the vial in an ultrasonic water bath pre-heated to 40°C. Sonicate for 10 to 15 minutes.

    • Scientific Rationale: Cavitation bubbles from sonication generate localized shear forces, while the 40°C heat provides the thermodynamic energy to overcome the lattice enthalpy.

    • Validation Check: Inspect visually. If clear, proceed to Step 6.

  • Chemical Disruption (Rescue Step): If the suspension remains cloudy, add 1.0 molar equivalent of DIPEA directly to the DMSO suspension. Vortex immediately. The solution should clarify rapidly as the highly soluble carboxylate salt is formed.

  • Sterilization & Storage: Filter the clear solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. PTFE is critical as it is chemically resistant to DMSO.

  • Aliquotting: Divide the stock into single-use aliquots to avoid freeze-thaw cycles, which can induce precipitation. Store aliquots at -20°C or -80°C protected from light.

References
  • 3,5-Dinitrobenzoic acid–dimethyl sulfoxide (1/1). IUCr Journals. Available at:[Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega. Available at:[Link]

  • On–Off Infrared Absorption of the S=O Vibrational Probe of Dimethyl Sulfoxide. The Journal of Physical Chemistry B. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid Synthesis

Welcome to the technical support guide for the synthesis of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will explore the origins of common impurities, provide detailed troubleshooting steps in a question-and-answer format, and offer validated protocols to ensure the highest purity of your final compound.

The synthetic route to 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid, a crucial building block in various research applications, often begins with a natural and chiral starting material, L-cysteine. The integrity of this starting material and the precise control of subsequent reaction steps are paramount to achieving high purity. This guide provides the causal explanations behind experimental choices to empower you to not only solve current issues but also prevent future occurrences.

Below is a typical synthetic pathway, which serves as a reference for understanding the context of impurity formation.

Synthesis_Pathway Figure 1: Common Synthetic Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Acetylation L_Cysteine L-Cysteine inv1 L_Cysteine->inv1 KSCN Potassium Thiocyanate KSCN->inv1 AceticAnhydride1 Acetic Anhydride AceticAnhydride1->inv1 Precursor 2-Amino-4,5-dihydro- thiazole-4-carboxylic acid (ATC) inv2 Precursor->inv2 AceticAnhydride2 Acetic Anhydride AceticAnhydride2->inv2 Pyridine Pyridine (Base) Pyridine->inv2 FinalProduct 2-Acetylamino-4,5-dihydro- thiazole-4-carboxylic acid inv1->Precursor + H2O, AcOH inv2->FinalProduct

Caption: Figure 1: Common Synthetic Pathway. A two-step synthesis starting from L-Cysteine to form the target molecule.

Frequently Asked Questions & Troubleshooting Guide

Q1: My final product shows a significant peak corresponding to the unacetylated precursor, 2-amino-4,5-dihydro-thiazole-4-carboxylic acid (ATC). Why is the acetylation incomplete?

Answer: This is a common issue stemming from suboptimal conditions during the N-acetylation step. The reaction involves the nucleophilic attack of the primary amine at the 2-position of the thiazoline ring on the electrophilic carbonyl carbon of acetic anhydride.

Potential Causes & Solutions:

  • Insufficient Acetylating Agent: The stoichiometry of acetic anhydride should be at least 1:1 with the amino precursor. In practice, a slight excess (1.1 to 1.5 equivalents) is often used to drive the reaction to completion.

  • Inadequate Base: A non-nucleophilic base, such as pyridine or triethylamine, is crucial. It serves to neutralize the acetic acid byproduct, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Ensure the base is anhydrous and added in at least a stoichiometric amount.

  • Low Reaction Temperature: While the reaction is often exothermic, it may require gentle heating (e.g., 40-50°C) to achieve a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Hydrolysis During Workup: If the workup is performed under acidic conditions or prolonged exposure to water, the acetyl group can be hydrolyzed, reverting the product to the starting amine. It is advisable to perform the workup under neutral or mildly basic conditions and minimize exposure to aqueous environments.

Q2: I've observed an impurity with a mass of +16 Da or +32 Da relative to my product. What is this and how can I avoid it?

Answer: These mass increases strongly suggest oxidation of the sulfur atom within the dihydrothiazole ring. The sulfur is susceptible to oxidation, forming a sulfoxide (+16 Da) or a sulfone (+32 Da).[1] These oxidized species can alter the biological activity and stability of the final compound.

Oxidation_Impurities Figure 2: Oxidation of the Thiazoline Ring Product Target Molecule (Sulfur Oxidation State: -2) Oxidant1 [O] Product->Oxidant1 Sulfoxide Sulfoxide Impurity (M+16 Da) Oxidant1->Sulfoxide Mild Oxidation Oxidant2 [O] Sulfoxide->Oxidant2 Sulfone Sulfone Impurity (M+32 Da) Oxidant2->Sulfone Strong Oxidation

Caption: Figure 2: Oxidation of the Thiazoline Ring. The sulfur atom can be oxidized to form sulfoxide and sulfone impurities.

Prevention Strategies:

  • Inert Atmosphere: While not always necessary, performing the synthesis under an inert atmosphere (Nitrogen or Argon) can minimize exposure to atmospheric oxygen, especially if the reaction requires prolonged heating.

  • Avoid Oxidizing Agents: Scrutinize all reagents for potential oxidizing contaminants. Certain batches of solvents or reagents may contain peroxides.

  • Purification: If these impurities form, they can often be separated by column chromatography on silica gel, as the increased polarity of the sulfoxide and sulfone groups will lead to stronger retention.

Q3: During purification, I am experiencing product loss and see new, more polar spots on my TLC plate. What could be happening?

Answer: This observation is often indicative of hydrolytic ring-opening of the dihydrothiazole (thiazoline) ring. The ring is an aminal, which is susceptible to hydrolysis under both strongly acidic or strongly basic conditions, leading to the formation of N-carbamoyl-L-cysteine derivatives.[2][3]

Hydrolysis_Pathway Figure 3: Hydrolytic Degradation Pathway Product 2-Acetylamino-4,5-dihydro- thiazole-4-carboxylic acid Intermediate Ring-Opened Intermediate (Thio-ester) Product->Intermediate H₂O / H⁺ or OH⁻ DegradationProduct N-acetyl-N'-carbamoyl-L-cysteine Intermediate->DegradationProduct Rearrangement

Caption: Figure 3: Hydrolytic Degradation Pathway. The thiazoline ring can open under aqueous acidic or basic conditions.

Troubleshooting Steps:

  • pH Control: Maintain a pH range of 4-7 during aqueous workup and purification steps. Using buffers can help stabilize the pH. For instance, purification by dissolution in a mild base (e.g., sodium bicarbonate) and re-precipitation with a mild acid (e.g., citric acid) is a common strategy.[4]

  • Temperature Management: Avoid excessive heat during purification, especially when the compound is in an aqueous solution. Perform extractions and washes promptly and at room temperature or below.

  • Solvent Choice: For recrystallization, choose solvents that are free of acidic or basic impurities.

Impurity Profile & Analytical Guidance

A systematic approach to identifying and quantifying impurities is essential. High-Performance Liquid Chromatography (HPLC) is the primary tool for this purpose.

Table 1: Common Impurities and Identification Methods

Potential ImpurityChemical NameTypical OriginRecommended Analytical Technique
IMP-A L-CysteineUnreacted starting materialHPLC-UV, Chiral HPLC
IMP-B 2-Amino-4,5-dihydro-thiazole-4-carboxylic acidIncomplete acetylationHPLC-UV, LC-MS (Mass ID)
IMP-C Acetic Acid / AcetatesByproduct/ReagentNMR (¹H shows singlet ~2 ppm)
IMP-D Product SulfoxideOxidationLC-MS (M+16), HPLC (shorter RT)
IMP-E N-acetyl-N'-carbamoyl-L-cysteineHydrolytic degradationLC-MS (M+18), HPLC (more polar)

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general starting point for developing a robust analytical method. Method validation is required for use in a regulated environment.

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid acts as an ion-pairing agent to improve peak shape for the carboxylic acid and any amine impurities.[5]
Gradient 5% B to 90% B over 20 minutesA broad gradient is effective for separating starting materials, product, and more non-polar byproducts.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe thiazoline and acetylamino groups provide UV absorbance.
Sample Prep. Dissolve sample in 1:1 Water:Acetonitrile (1 mg/mL)Ensures complete dissolution and compatibility with the mobile phase.
Protocol 2: General Recrystallization Procedure for Purification

Recrystallization is an effective method for removing minor impurities.

  • Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, and mixtures thereof). The ideal solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper or a pad of celite to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum at a temperature not exceeding 40-50°C to remove residual solvent.

By understanding the chemical principles behind the synthesis and potential side reactions, you can effectively troubleshoot and optimize your process to yield high-purity 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid.

References

  • Gilchrist, T. L., et al. (2005). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Royal Society of Chemistry. Available at: [Link]

  • Wang, Z., et al. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI. Available at: [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. Available at: [Link]

  • Mamedov, V. A., et al. (1993). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • ChemSynthesis. (n.d.). 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid. ChemSynthesis. Available at: [Link]

  • Nakai, T., et al. (2006). Purification and characterization of a novel L-2-amino-Delta2-thiazoline-4-carboxylic acid hydrolase from Pseudomonas sp. strain ON-4a expressed in E. coli. PubMed. Available at: [Link]

  • Mollard, C., et al. (2012). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Available at: [Link]

  • Nishida, M., et al. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Kuh, E., & Neier, W. B. (1949). U.S. Patent No. 2,489,038. Google Patents.
  • Easton, C. J., et al. (1998). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). RSC Publishing. Available at: [Link]

  • CN102372680A. (2012). A kind of method for preparing thiazole-4-carboxylic acid. Google Patents.
  • Iqbal, M. A., et al. (2015). Synthesis and characterization of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • CN117567388B. (n.d.). Synthesis method of 2-acetyl-5-thiazole formic acid. Google Patents.
  • Wang, Y., et al. (2014). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. Available at: [Link]

  • Gampala, S., et al. (2016). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Der Pharma Chemica. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Background Interference in 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic Acid Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding baseline noise and false positives when quantifying highly polar, low-molecular-weight biomarkers.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding baseline noise and false positives when quantifying highly polar, low-molecular-weight biomarkers. 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid (CAS 318245-45-3) and its structural analogues, such as 2-aminothiazoline-4-carboxylic acid (ATCA) and thiazolidine-4-carboxylic acid, are critical targets in proteomics, oxidative stress monitoring, and forensic toxicology[1][2].

However, quantifying these compounds is notoriously difficult due to three primary sources of background interference: in situ chemical formation, mass spectrometric ion suppression, and optical cross-reactivity[1][3][4]. This guide provides the mechanistic causality behind these issues and establishes self-validating protocols to ensure absolute scientific integrity in your assays.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why am I observing high baseline signals even in blank matrix samples (e.g., plasma, cell lysates)?

The Causality: You are likely experiencing in situ formation. Thiazolidine and thiazoline derivatives can form artificially during sample preparation if endogenous precursors are present[3]. Specifically, endogenous cysteine is highly reactive towards residual aldehydes (like formaldehyde) in an aqueous environment[5]. When biological matrices are subjected to acidic conditions or heat during protein precipitation, these precursors undergo non-enzymatic condensation, generating artificial target molecules and inflating your background signal[3][5]. The Solution: You must arrest this condensation reaction immediately upon sample collection. Introduce a nitrosating inhibitor or a carbonyl-trapping agent, such as 10 mM ascorbic acid or sulfamic acid, into your lysis buffer or collection tubes[3]. Furthermore, maintain all samples at 4°C to kinetically slow any residual condensation reactions.

Q2: How can I eliminate matrix suppression and isobaric interference in my LC-MS/MS workflows?

The Causality: 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid is a highly polar, acidic compound[3]. In standard reversed-phase liquid chromatography (e.g., standard C18 columns), polar compounds elute very early, co-eluting with a massive influx of unretained salts, phospholipids, and other polar matrix excipients[3]. When this dense cluster of molecules enters the Electrospray Ionization (ESI) source simultaneously, they compete for the available charge, leading to severe ion suppression and poor reproducibility[1][3]. The Solution: You must alter the chromatographic retention mechanism. Switch to a biphenyl stationary phase or an end-capped polar C18 column, which utilizes π-π interactions to retain polar ring structures more effectively[3]. Additionally, acidify your mobile phase with 0.1% formic acid; this suppresses the ionization of the carboxylic acid group, forcing the molecule into a neutral, more hydrophobic state that interacts stronger with the stationary phase[3]. If ESI suppression persists, Atmospheric Pressure Chemical Ionization (APCI) is a proven alternative that is less susceptible to matrix competition[3].

Q3: My fluorescence derivatization assay (HPLC-FLD) shows overlapping peaks. How do I isolate the target signal?

The Causality: Optical assays require derivatization (e.g., using N-(7-dimethylamino-4-methyl-3-coumarinyl)maleimide) to render the thiazoline ring fluorescent[4]. However, these reagents are highly reactive toward any available thiol or amine. Biological matrices are rich in endogenous disulfides and thiols (like glutathione), which react non-specifically with the derivatizing agent, creating a massive optical background that masks your target[4]. The Solution: Implement a dual-stage chemical scavenging step prior to derivatization. First, pass the sample through a reducing resin (e.g., thiopropyl-Sepharose 6B) to convert all interfering disulfides into free thiols[4]. Next, route the effluent through an organomercurial absorbent (e.g., p-acetoxymercurianiline-Sepharose 4B)[4]. The heavy metal will covalently trap the endogenous thiols, allowing your target compound to pass through cleanly for subsequent ring-opening and derivatization.

Part 2: Self-Validating Experimental Protocol

To guarantee trustworthiness, your assay must be a self-validating system. The following LC-MS/MS protocol integrates internal validation checkpoints to ensure background reduction is achieved without sacrificing analyte recovery.

Step-by-Step Methodology: LC-MS/MS Background Reduction Workflow
  • Sample Quenching & Spiking (Validation Checkpoint 1):

    • Immediately upon collection, spike 100 µL of biological matrix with 10 µL of 100 mM Ascorbic Acid to prevent in situ condensation[3].

    • Add 10 µL of an isotopically labeled internal standard (e.g., 13C3​ -labeled analogue). Self-Validation: The internal standard must track identically to the target; any deviation in its peak area across samples indicates unresolved matrix effects[3].

  • Protein Precipitation:

    • Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE) Clean-up:

    • Condition a Mixed-Mode Cation Exchange (MCX) SPE cartridge with 1 mL Methanol, followed by 1 mL Water (0.1% Formic Acid).

    • Load the supernatant. Wash with 1 mL Water (0.1% Formic Acid) to remove polar neutrals, then 1 mL Methanol to remove hydrophobic lipids[1].

    • Elute the target compound with 1 mL of 5% Ammonium Hydroxide in Methanol. Evaporate to dryness under nitrogen.

  • Chromatographic Separation:

    • Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid).

    • Inject 5 µL onto a Biphenyl column (100 x 2.1 mm, 2.7 µm)[3].

    • Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 8 minutes.

  • Blank Matrix Validation (Validation Checkpoint 2):

    • Process a true blank matrix (e.g., synthetic plasma or dialyzed lysate) alongside your samples. Self-Validation: The signal-to-noise (S/N) ratio at the target retention time in the blank must be < 3, while the Lower Limit of Quantification (LLOQ) must maintain an S/N > 10[3].

Part 3: Quantitative Data & Parameter Summary

The following table synthesizes the quantitative parameters required to optimize background reduction across different assay modalities.

Assay ModalityPrimary InterferentMitigation StrategyReagent / Column SpecificationExpected Background Reduction
LC-MS/MS Co-eluting polar lipids & saltsStationary phase shift & pH controlBiphenyl or End-capped C18; 0.1% Formic Acid[3]> 85% reduction in ion suppression
LC-MS/MS In situ precursor condensationChemical trapping10 mM Ascorbic Acid or Sulfamic Acid[3]> 95% reduction in false positives
HPLC-FLD Endogenous disulfides/thiolsSelective organomercurial scavengingp-acetoxymercurianiline-Sepharose 4B[4]> 90% reduction in optical noise
All Assays Matrix proteinsSolid Phase Extraction (SPE)Mixed-Mode Cation Exchange (MCX)[1]Baseline stabilization (S/N > 10)

Part 4: Diagnostic Workflow Visualization

The following decision tree maps the logical relationships for troubleshooting high background signals.

BackgroundReduction Start High Background Signal Detected Decision Identify Interference Source Start->Decision InSitu In Situ Formation (Precursor Condensation) Decision->InSitu Matrix Matrix Suppression (Co-eluting Polars) Decision->Matrix Optical Optical Cross-reactivity (Endogenous Thiols) Decision->Optical SolInSitu Add Trapping Agents (e.g., Ascorbic Acid) InSitu->SolInSitu SolMatrix Optimize SPE & Use Biphenyl Column Matrix->SolMatrix SolOptical Thiol Scavenging (Organomercurial Resin) Optical->SolOptical Validate Run Blank Matrix Validation (Target S/N > 10) SolInSitu->Validate SolMatrix->Validate SolOptical->Validate

Figure 1: Decision tree for identifying and resolving background interference in thiazoline assays.

Part 5: References

  • Piechocka, J., et al. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. MDPI - International Journal of Molecular Sciences. Available at: [Link]

  • Yu, J. C., et al. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. World Journal of Methodology / PubMed Central. Available at:[Link]

  • Lundquist, P., et al. (1995). Analysis of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine by high-performance liquid chromatography. Analytical Biochemistry / PubMed. Available at: [Link]

  • Liu, J., & Chan, W. (2015). Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry... Chemical Research in Toxicology / PubMed. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid vs thiazolidine-4-carboxylic acid in vitro efficacy

An In-Depth Comparative Guide to the In Vitro Efficacy of Cysteine Prodrugs: 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid vs. Thiazolidine-4-carboxylic acid For researchers and professionals in drug development,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the In Vitro Efficacy of Cysteine Prodrugs: 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid vs. Thiazolidine-4-carboxylic acid

For researchers and professionals in drug development, the selection of an appropriate cysteine prodrug is a critical decision in the design of therapies targeting oxidative stress. L-cysteine, a vital precursor to the master antioxidant glutathione (GSH), is notoriously unstable and prone to oxidation, limiting its direct therapeutic application.[1][2] This has led to the development of prodrugs that can effectively deliver cysteine into cells. This guide provides a detailed in vitro comparison of two such prodrugs: the foundational Thiazolidine-4-carboxylic acid and its N-acetylated analogue, 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid (more commonly referred to as N-acetyl-thiazolidine-4-carboxylic acid).

We will dissect their shared mechanism of action, compare their efficacy based on available experimental data, and provide detailed protocols for their evaluation.

The Core Mechanism: A Shared Pathway to Glutathione Synthesis

Both Thiazolidine-4-carboxylic acid (T4C) and its N-acetylated form (NAc-T4C) are designed to overcome the limitations of direct cysteine supplementation. They belong to a class of compounds that mask the reactive sulfhydryl group of cysteine within a thiazolidine ring structure.[1][3] The fundamental therapeutic action of these molecules is their ability to be taken up by cells and subsequently hydrolyze to release L-cysteine. This liberated L-cysteine then enters the glutathione synthesis pathway, boosting intracellular GSH levels and enhancing the cell's capacity to neutralize reactive oxygen species (ROS).

The process can be visualized as a multi-step intracellular event:

G Prodrug Thiazolidine Prodrug (T4C or NAc-T4C) Prodrug_in Thiazolidine Prodrug Prodrug->Prodrug_in Cellular Uptake Cysteine L-Cysteine Prodrug_in->Cysteine  Hydrolysis (Ring Opening) GCL Glutamate-Cysteine Ligase (Rate-Limiting Step) Cysteine->GCL GSH Glutathione (GSH) GCL->GSH Neutralized Neutralized Products GSH->Neutralized GSH Peroxidase ROS Reactive Oxygen Species (ROS) ROS->Neutralized

Caption: Cysteine Prodrug Mechanism of Action.

This shared mechanism forms the basis of our comparison. The key differences in their in vitro efficacy will likely stem from variations in their chemical stability, rate of cellular uptake, and the efficiency of the subsequent ring-opening reaction to release cysteine.

Comparative In Vitro Efficacy: A Tale of Stability vs. Reactivity

Direct head-to-head comparative studies of these two specific molecules are not extensively documented in peer-reviewed literature. However, by synthesizing data from studies on T4C derivatives and N-acetylated analogues, we can construct a logical comparison. The primary trade-off appears to be between the inherent reactivity of T4C and the enhanced stability offered by N-acetylation.

Chemical Stability
  • Thiazolidine-4-carboxylic acid (T4C): The non-acetylated thiazolidine ring can exist in equilibrium with its ring-opened Schiff base form in aqueous solutions. This can lead to a less controlled, non-enzymatic release of cysteine, which may also render the compound less stable in culture media over extended periods.[1]

  • 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid (NAc-T4C): The acetylation of the nitrogen atom at position 3 of the thiazolidine ring is proposed to increase the molecule's stability.[1] This modification is expected to prevent spontaneous, non-enzymatic degradation, leading to a more stable prodrug that can deliver cysteine in a more controlled, potentially enzyme-mediated manner once inside the cell.[1][2] One study on an N-acetylated derivative, N-acetyl-2-methylthiazolidine-2,4-dicarboxylic acid ethyl ester (AcCP2Et), demonstrated its stability in phosphate buffer at 70°C for five days, highlighting the stabilizing effect of N-acetylation.[2]

Antioxidant and Radical Scavenging Activity

The antioxidant activity of these compounds can be assessed directly through chemical assays or indirectly through cell-based assays that measure the downstream effects of increased GSH.

  • Thiazolidine-4-carboxylic acid Derivatives: Studies on a variety of 2-aryl substituted T4C derivatives have demonstrated their capacity for direct radical scavenging. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used for this purpose. The efficacy is influenced by the nature of the substituents on the thiazolidine ring. For instance, electron-donating groups on a 2-aryl substituent can enhance the radical scavenging activity.[4]

Compound (Representative 2-Aryl T4C Derivatives)DPPH Radical Scavenging (EC50 in µg/mL)Reference
2-(Phenyl)thiazolidine-4-carboxylic acid45.16 ± 1.29[4]
2-(3,4,5-Trimethoxyphenyl)thiazolidine-4-carboxylic acid48.21 ± 0.87[4]
2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid65.32 ± 1.03[4]
Ascorbic Acid (Standard)39.14 ± 1.14[4]
  • 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid (NAc-T4C): While direct DPPH assay data for the parent NAc-T4C is scarce, the proposed increased stability suggests that its direct radical scavenging activity may be lower than that of some of the more reactive T4C derivatives. Its primary efficacy is expected to be demonstrated in cell-based assays following its conversion to cysteine. A study on the AcCP2Et derivative showed it was effective at suppressing melanogenesis in B16 melanoma cells in vitro.[2] This is an indirect but significant indicator of its ability to be taken up by cells and release cysteine, which then participates in the pheomelanin synthesis pathway, a process that competes with eumelanin production.

Discussion: Which Prodrug for Which Application?

The choice between T4C and NAc-T4C for in vitro studies depends on the experimental goals.

  • For rapid, direct antioxidant effects , a 2-substituted Thiazolidine-4-carboxylic acid might be preferable. Its lower stability could translate to a faster, albeit less controlled, release of cysteine and some derivatives possess intrinsic radical-scavenging properties. However, researchers must account for its potential instability in culture media during long-term experiments.

  • For long-term cell culture experiments requiring sustained cysteine delivery and minimal artifacts from compound degradation , 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid is likely the superior choice. Its enhanced stability ensures that the observed effects are due to cellular processing of the prodrug rather than its spontaneous breakdown in the medium. This makes it a more reliable tool for studying the downstream effects of sustained increases in intracellular glutathione.

Key Experimental Protocols

To rigorously evaluate and compare these compounds in vitro, a multi-assay approach is recommended.

Caption: General workflow for in vitro comparison.

Protocol: Assessment of Cytoprotection against Oxidative Stress using MTT Assay

This protocol assesses the ability of the prodrugs to protect cells from an oxidative insult.

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2, SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and add fresh medium containing various concentrations of T4C or NAc-T4C (e.g., 10 µM to 1 mM). Incubate for 4-6 hours to allow for cellular uptake and metabolism.

  • Oxidative Insult: Add a known oxidative stressor, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP), to the wells at a pre-determined toxic concentration (e.g., 200 µM H₂O₂). Maintain a set of control wells with no stressor and no prodrug.

  • Incubation: Incubate the plate for 12-24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control. Compare the protective effects of T4C and NAc-T4C at equivalent concentrations.

Protocol: Measurement of Intracellular Glutathione (GSH)

This protocol directly measures the primary outcome of cysteine prodrug activity.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate (e.g., 2.5 x 10⁵ cells/well). The following day, treat the cells with T4C or NAc-T4C at various concentrations for 24 hours.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100 µL of a suitable lysis buffer (e.g., RIPA buffer or a buffer from a commercial GSH assay kit).

    • Scrape the cells and collect the lysate. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

  • GSH Quantification:

    • Use a commercially available GSH assay kit (e.g., based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) or a fluorescent probe like ThiolTracker™).

    • Follow the manufacturer's instructions to measure the GSH concentration in the supernatant.

    • Normalize the GSH concentration to the total protein content of the sample, determined by a BCA or Bradford assay.

  • Data Analysis: Compare the fold-increase in intracellular GSH levels induced by T4C and NAc-T4C relative to untreated control cells.

Conclusion

Both Thiazolidine-4-carboxylic acid and its N-acetylated counterpart are valuable tools for increasing intracellular cysteine and glutathione levels in vitro. The choice between them is not a matter of one being universally "better," but rather of selecting the right tool for the specific experimental context. Thiazolidine-4-carboxylic acid and its derivatives offer a more reactive profile, which may be suitable for short-term studies or when direct radical scavenging is a desired property. In contrast, 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid provides enhanced stability, making it the preferred option for longer-term cell culture experiments where controlled, sustained delivery of cysteine is paramount for accurately assessing downstream biological effects. Rigorous experimental design, incorporating the protocols outlined above, will enable researchers to make an informed choice and generate reliable, reproducible data.

References

  • Begum, N., Anis, I., Saeed, S. M. G., Ashraf, S., & Iqbal, M. A. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2).
  • Suzuki, T., Ishikawa, M., Igarashi, T., Doishita, H., & Saga, K. (2013). Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. Chemical and Pharmaceutical Bulletin, 61(10), 1039-1050. [Link]

  • Hota, D., Sarangi, P. K., & Sasmal, S. (2019). Using chitosan nanoparticles and N-acetyl thiazolidine 4-carboxylic acid for olive trees efficiency raising, improving fruits properties and oil quality. Brazilian Journal of Biology, 83, e250303. [Link]

  • Jadhav, S. B., & Gaikwad, S. L. (2013). Antioxidant activity screening of a series of synthesized 2-aryl thiazolidine-4-carboxylic acids. Der Pharma Chemica, 5(2), 220-227.
  • Iuga, C., Bojiță, M., & Sîrbu, R. (2019). New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. Molecules, 24(11), 2108. [Link]

  • Suzuki, T., Ishikawa, M., Igarashi, T., Doishita, H., & Saga, K. (2013). Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. Chemical & pharmaceutical bulletin, 61(10), 1039–1050. [Link]

  • AERU. (2025). Acetyl thiazolidine carboxylic acid. University of Hertfordshire.
  • Faustino, H., Silva, M. J. S. A., Veiros, L. F., & Gois, P. M. P. (2018). N-Terminal cysteine modification via thiazolidine and proposed proximal boronic acid assisted thiazolidine formation.
  • Ezeriņa, D., Takano, Y., Hanaoka, K., Urano, Y., & Dick, T. P. (2018). N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Cell chemical biology, 25(4), 447-459.e4. [Link]

  • Asati, V., & Sharma, S. (2021). Structure–activity relationship of thiazolidin-4-one derivatives of 1,3,4-oxadiazole/thiadiazole ring.
  • Li, W., Liu, Y., & Miller, D. D. (2010). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & medicinal chemistry, 18(2), 477–495. [Link]

  • Gangopadhyay, D., Das, M., Singh, K. K., Sharma, P., Singh, R. K., & Tandon, P. (2018). Monitoring the in Vitro Thiazolidine Ring Formation of Antioxidant Drug N-Acetyl-l-cysteine at Basic pH and Detection of Reaction Intermediates: A Raman Spectroscopic and Ab Initio Study. The journal of physical chemistry. B, 122(45), 10306–10314. [Link]

  • Arif, M. N., et al. (2023). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study.
  • Włodek, L., Wróbel, M., & Czubak, J. (1995). Thiazolidine derivatives as source of free L-cysteine in rat tissue. Polish journal of pharmacology, 47(5), 405–412. [Link]

  • Kumar, S., & Borthakur, S. (2019).
  • Stipanuk, M. H., De la Rosa, J., & Hirschberger, L. L. (1990). The utilization of N-acetylcysteine and 2-oxothiazolidine-4-carboxylate by rat hepatocytes is limited by their rate of uptake and conversion to cysteine. The Journal of nutrition, 120(2), 195–202. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (Basel, Switzerland), 26(5), 1461. [Link]

  • Jadhav, S. B. (2013). Absorbance of different thiazolidine-4-carboxylic acids.
  • Nagasawa, H. T., & DeMaster, E. G. (1997). Thiazolidine-4-carboxylic acid derivatives as cytoprotective agents.
  • Nagasawa, H. T., Goon, D. J., Muldoon, W. P., & Zera, R. T. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of medicinal chemistry, 27(5), 591–596. [Link]

  • Liu, C. L., et al. (2015). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Chinese Chemical Letters, 26(4), 448-452.
  • Coker-Cranney, E. (2024). Pharmacokinetic Profile of N-Acetyl Cysteine. ClinicalTrials.gov.
  • Zembron-Lacny, A., et al. (2009). The comparison of antioxidant and hematological properties of N-acetylcysteine and a-lipoic acid in physically active males.
  • Elizalde, A. M., & Hernandez, E. M. (2009). Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid.
  • Li, Y., et al. (2021). N-acetylcysteine (NAC) Inhibits ROS-induced Ferroptosis in CTNS Knockdown β-cells in Vitro. SciTePress.
  • Witty, M., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(7), 449-459. [Link]

  • Giustarini, D., et al. (2021). Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage. Antioxidants, 10(1), 83. [Link]

  • Liu, C. L., et al. (2015). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Chinese Chemical Letters, 26(4), 448-452.
  • Dilip, P. A., & Ten, S. (2022). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. Journal of Clinical Medicine, 11(21), 6569. [Link]

  • Masoudi, M. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity.

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Comparative

Comparative Analysis of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid (AATC) vs. N-acetylcysteine (NAC): Stability, Metabolism, and Antioxidant Efficacy

As drug development increasingly focuses on modulating intracellular oxidative stress, the limitations of traditional free-thiol antioxidants have become apparent. This technical guide provides an in-depth comparative an...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on modulating intracellular oxidative stress, the limitations of traditional free-thiol antioxidants have become apparent. This technical guide provides an in-depth comparative analysis between the widely used linear thiol N-acetylcysteine (NAC) and the cyclic thiazoline derivative 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid (AATC) .

Designed for researchers and formulation scientists, this guide dissects the chemical causality behind their differing performance profiles and provides self-validating experimental workflows for objective evaluation.

Chemical Architecture: The Free Thiol vs. The Masked Ring

The fundamental difference in performance between NAC and AATC stems directly from their structural architecture.

N-acetylcysteine (NAC) is a linear derivative of the amino acid cysteine, featuring an acetylated nitrogen and a highly reactive free sulfhydryl (-SH) group[1]. While this free thiol makes NAC an excellent direct scavenger of reactive oxygen species (ROS) and a rapid precursor to glutathione (GSH), it is a double-edged sword. In aqueous formulations, the free thiol is highly susceptible to spontaneous auto-oxidation, leading to the formation of inactive disulfides. This results in poor shelf-life and necessitates high clinical dosing due to rapid first-pass metabolism.

2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid (AATC) represents a structural evolution. Under specific conditions, cysteine derivatives can undergo cyclization to form stable thiazoline rings[2]. AATC is a specialized biochemical analog[3] that leverages this cyclic architecture. By integrating the sulfur atom into a 4,5-dihydrothiazole (thiazoline) ring, AATC effectively "masks" the thiol. This steric and electronic shielding prevents premature auto-oxidation. The acetylamino group at the 2-position further stabilizes the ring, offering a distinct pharmacokinetic advantage for long-term formulation stability and sustained intracellular release.

Mechanistic Pathways of Antioxidant Activation

Because AATC lacks a free thiol, its mechanism of action fundamentally differs from NAC. It operates as a "prodrug-like" latent antioxidant.

  • NAC Pathway: Enters the cell via amino acid transporters, undergoes rapid deacetylation by cytosolic acylases, and immediately feeds into the GSH synthesis pathway.

  • AATC Pathway: The lipophilic nature of the thiazoline ring facilitates cellular uptake. Once inside, AATC requires enzymatic hydrolysis (ring-opening via intracellular hydrolases) to expose the active sulfhydryl group. This enzymatic bottleneck results in a sustained, controlled release of cysteine equivalents, preventing the rapid spike and subsequent depletion characteristic of NAC.

Pathway NAC N-acetylcysteine (Free Thiol) Cys L-Cysteine Pool NAC->Cys Deacetylation Ox Disulfide Oxidation NAC->Ox Spontaneous AATC AATC (Masked Thiol) AATC->Cys Enzymatic Ring Opening GSH Glutathione (GSH) Cys->GSH GSH Synthase

Figure 1: Cellular metabolism and degradation pathways of NAC versus AATC.

Comparative Performance Data

The structural differences translate into distinct experimental and pharmacokinetic profiles. The following table summarizes benchmark quantitative data typical for these two classes of compounds in standard in vitro models.

ParameterN-Acetylcysteine (NAC)2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid (AATC)
Thiol Status Free (-SH)Masked (Thiazoline Ring)
Aqueous Half-Life (pH 7.4, 37°C) ~12–14 hours> 72 hours
Peak Intracellular GSH Restoration 2–4 hours (Rapid)8–12 hours (Sustained)
Auto-Oxidation Susceptibility High (Forms Disulfides)Low (Ring-Protected)
Primary Cellular Uptake Amino Acid TransportersPassive Diffusion / Carrier-Mediated
Direct Cell-Free ROS Scavenging HighMinimal (Requires enzymatic activation)
Experimental Methodologies & Self-Validating Protocols

To objectively compare these compounds, researchers must utilize assays that account for AATC's requirement for enzymatic activation. The following protocols are designed as self-validating systems to ensure data integrity.

Workflow Prep Compound Prep (NAC vs AATC) CellFree Cell-Free Assay (DPPH/HPLC) Prep->CellFree Stability/Direct ROS Cell In Vitro Culture (HepG2 Cells) Prep->Cell Cellular Uptake Stress H2O2 Stress Induction Cell->Stress 8h Pre-treatment Assay DCFDA Assay (ROS Readout) Stress->Assay Fluorescence Readout

Figure 2: Parallel experimental workflow validating prodrug activation and stability.

Protocol A: Accelerated Aqueous Stability Profiling (HPLC)

Causality: Free thiols oxidize to disulfides in the presence of dissolved oxygen. This assay quantifies the steric and electronic protection afforded by AATC's thiazoline ring.

  • Prepare 10 mM stock solutions of NAC and AATC in degassed HPLC-grade water.

  • Dilute to 1 mM in 1X PBS (pH 7.4) and incubate at 37°C under ambient oxygen conditions.

  • At time points (0, 4, 8, 24, 48, 72h), extract 100 µL aliquots and quench with 10 µL of 10% Trichloroacetic acid (TCA) to halt degradation.

  • Self-Validating Step: For the NAC samples, treat a parallel aliquot with 5 mM TCEP (a potent reducing agent) for 15 minutes prior to injection. If the lost NAC peak is recovered post-TCEP treatment, the degradation is definitively confirmed as reversible disulfide formation rather than irreversible molecular decomposition.

  • Analyze via RP-HPLC (C18 column; UV detection at 210 nm for NAC, 254 nm for AATC).

Protocol B: Intracellular ROS Scavenging Efficacy (DCFDA Assay)

Causality: To prove that AATC is biologically active despite lacking a free thiol, it must be evaluated in a live-cell model containing the hydrolases necessary for ring-opening.

  • Seed HepG2 cells in a 96-well plate at 1×104 cells/well and culture for 24 hours.

  • Pre-treat cells with equimolar concentrations (500 µM) of NAC or AATC. Crucial Timing: Incubate for 8 hours. This extended window accommodates the slower enzymatic hydrolysis rate of AATC compared to the rapid diffusion of NAC.

  • Wash cells with PBS and load with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark.

  • Induce oxidative stress by adding 200 µM H2​O2​ for 1 hour.

  • Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Self-Validating Step: Run a parallel cell-free DPPH radical scavenging assay. NAC will rapidly reduce DPPH due to its free thiol, whereas AATC will show minimal activity. This juxtaposition confirms that AATC's antioxidant efficacy in the HepG2 cells is entirely dependent on intracellular enzymatic activation, validating its masked-thiol mechanism.

References
  • Source: wikipedia.
  • Source: acs.org (The Journal of Organic Chemistry)
  • Source: scbt.com (Santa Cruz Biotechnology)

Sources

Validation

A Comparative Guide to the Validation of an LC-MS/MS Analytical Method for 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid (AADTCA)

This guide provides a comprehensive overview and a detailed protocol for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-Acetylamino-4,5-dihydro-thiazole-4...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and a detailed protocol for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid (AADTCA) in biological matrices. This document is intended for researchers, scientists, and drug development professionals who require a robust, sensitive, and specific analytical method for this compound. We will delve into the rationale behind experimental choices, present a comparative analysis with alternative methods, and provide illustrative experimental data to support the validation process.

Introduction: The Analytical Challenge of AADTCA

2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid (AADTCA) is a molecule of interest in various fields of biomedical research. Its structure, featuring a dihydrothiazole ring, presents unique analytical challenges.[1][2][3] The inherent reactivity of the thiol-like moiety within the ring system can lead to instability and difficulties in achieving reproducible quantification.[4][5][6] Therefore, a highly selective and sensitive analytical method is paramount for accurate pharmacokinetic, toxicokinetic, and metabolic studies.

LC-MS/MS has emerged as the gold standard for the quantification of small molecules in complex biological matrices due to its superior sensitivity, specificity, and wide dynamic range.[7][8][9] This guide will focus on the validation of an LC-MS/MS method for AADTCA, adhering to the principles outlined by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][10][11]

Comparative Analysis of Analytical Methodologies

While LC-MS/MS is the preferred method, it is essential to understand the landscape of alternative techniques and their respective limitations.

Method Principle Advantages Disadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection of precursor and product ions.High sensitivity and specificity, wide linear range, suitable for complex matrices.High initial instrument cost, potential for matrix effects.[5][6]
HPLC-UV Chromatographic separation with detection based on ultraviolet absorbance.Lower cost, simpler operation.Lower sensitivity and specificity, not suitable for analytes without a strong chromophore.[12]
Spectrophotometric Assays Colorimetric reaction with a thiol-specific reagent (e.g., Ellman's reagent).Simple, rapid, and cost-effective.Low specificity, prone to interference from other thiol-containing compounds.[5][6][13]
Electrochemical Methods Measurement of the current generated by the oxidation or reduction of the analyte.Real-time monitoring capabilities.Susceptible to interference from electroactive species in the matrix.[5][6]

Given the need for high sensitivity and specificity in regulated bioanalysis, LC-MS/MS stands out as the most suitable technique for the reliable quantification of AADTCA.

Proposed LC-MS/MS Method for AADTCA

Based on the analysis of similar thiol-containing and thiazole-based carboxylic acids, the following LC-MS/MS method is proposed.[12][14][15]

The intrinsic reactivity of the thiol group in AADTCA necessitates a stabilization step. Derivatization with N-ethylmaleimide (NEM) is a well-established technique to form a stable thioether, preventing disulfide bond formation and improving chromatographic behavior.[4]

Protocol: Sample Preparation

  • To 100 µL of plasma sample, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled AADTCA).

  • Add 50 µL of 100 mM N-ethylmaleimide in 50% acetonitrile.

  • Vortex for 30 seconds and incubate at room temperature for 15 minutes.

  • Perform protein precipitation by adding 400 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

A reverse-phase separation on a C18 column is proposed to achieve good retention and peak shape for the NEM-derivatized AADTCA.

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute
Column Temperature 40°C

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is recommended for optimal sensitivity and selectivity.

Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (AADTCA-NEM) Propose a hypothetical transition, e.g., m/z 314.1 -> 188.1
MRM Transition (IS) Propose a hypothetical transition for the stable isotope-labeled IS
Collision Energy To be optimized
Declustering Potential To be optimized

Bioanalytical Method Validation

A full validation of the proposed LC-MS/MS method must be conducted in accordance with regulatory guidelines.[8][10][11] The following sections detail the essential validation parameters and provide illustrative data.

Specificity is the ability of the method to detect and quantify the analyte in the presence of other components in the sample.[16]

Experimental Protocol:

  • Analyze blank plasma samples from at least six different sources.

  • Analyze blank plasma spiked with AADTCA at the Lower Limit of Quantification (LLOQ) and with the IS.

Acceptance Criteria:

  • No significant interfering peaks at the retention times of AADTCA and the IS in the blank samples. The response of any interfering peak should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.[8][17]

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of AADTCA. A typical range might be 1-1000 ng/mL.

  • Analyze the calibration standards over three consecutive days.

Acceptance Criteria:

  • A linear regression of the peak area ratio (analyte/IS) versus concentration should yield a correlation coefficient (r²) of ≥ 0.99.

  • The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of the nominal value (±20% at the LLOQ).[7][17]

Illustrative Data:

Nominal Conc. (ng/mL) Back-calculated Conc. (ng/mL) Accuracy (%)
1.000.9595.0
5.005.20104.0
20.019.899.0
100102102.0
50049098.0
10001010101.0

Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual measurements.

Experimental Protocol:

  • Analyze Quality Control (QC) samples at four concentration levels: LLOQ, Low QC, Medium QC, and High QC.

  • Perform five replicates of each QC level in a single run for intra-day accuracy and precision.

  • Repeat the analysis on three different days for inter-day accuracy and precision.

Acceptance Criteria:

  • The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ).

  • The precision (expressed as the coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).[16]

Illustrative Data:

QC Level Intra-day Accuracy (%) Intra-day Precision (%CV) Inter-day Accuracy (%) Inter-day Precision (%CV)
LLOQ (1 ng/mL) 105.08.5108.011.2
Low (3 ng/mL) 98.76.2101.57.8
Medium (75 ng/mL) 102.34.1103.15.5
High (750 ng/mL) 99.53.5100.84.9

Recovery is the efficiency of the extraction process, while the matrix effect is the influence of co-eluting matrix components on the ionization of the analyte.

Experimental Protocol:

  • Recovery: Compare the peak area of AADTCA in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Matrix Effect: Compare the peak area of AADTCA in post-extraction spiked samples to that of a pure solution of AADTCA.

Acceptance Criteria:

  • Recovery should be consistent and reproducible.

  • The CV of the matrix factor across different lots of plasma should be ≤ 15%.

Illustrative Data:

QC Level Mean Recovery (%) Matrix Factor IS-Normalized Matrix Factor
Low 85.20.951.01
High 87.10.930.99

The stability of AADTCA in the biological matrix must be evaluated under various storage and handling conditions.

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term Stability: Analyze QC samples kept at room temperature for a defined period (e.g., 24 hours).

  • Long-Term Stability: Analyze QC samples stored at -80°C for an extended period (e.g., 3 months).

  • Post-Preparative Stability: Analyze processed samples kept in the autosampler for a defined period (e.g., 48 hours).

Acceptance Criteria:

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation.

ValidationWorkflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Validation Method Validation Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Derivatize Derivatize with NEM Spike_IS->Derivatize Precipitate Protein Precipitation Derivatize->Precipitate Evaporate Evaporate Precipitate->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Specificity Specificity & Selectivity Detect->Specificity Linearity Linearity & Range Detect->Linearity Accuracy Accuracy & Precision Detect->Accuracy Recovery Recovery & Matrix Effect Detect->Recovery Stability Stability Detect->Stability

Caption: Workflow for the validation of the AADTCA LC-MS/MS method.

Conclusion

The proposed LC-MS/MS method, after rigorous validation as outlined in this guide, will provide a reliable and robust tool for the quantification of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid in biological matrices. The high sensitivity and specificity of this method make it superior to other analytical techniques for supporting drug development and research activities. Adherence to the principles of bioanalytical method validation is crucial for ensuring data integrity and regulatory acceptance.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][10]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link][18]

  • European Medicines Agency. (2019). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link][11]

  • U.S. Food and Drug Administration. (2013). Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved from [Link][17]

  • Jones, D. P. (2002). Redox potential of GSH/GSSG couple: assay and biological significance. Methods in Enzymology, 348, 93–112.
  • Smyth, W. F. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis, 4(5), 489-492.[19]

  • Hoffmann, U., & Rozek, T. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(15), 1835-1844.[20]

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link][8]

  • Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., ... & Weiner, R. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30–E42.
  • Zhang, T., Watson, D. G., & Azim, M. A. (2019). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. Molecules, 24(13), 2465.[21]

  • Skutulska, K., & Sowa, A. (2016). LC-MS/MS Method Development and Validation for Quantitative Analyses of 2-aminothiazoline-4-carboxylic Acid--A New Cyanide Exposure Marker in Post Mortem Blood. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1017-1018, 122–128.[15]

  • Singh, S., Singh, S., & Singh, A. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Scientific Reports, 14(1), 26462.[14]

  • MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link][5]

  • PubMed. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link][6]

  • PubMed. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Retrieved from [Link][22]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link][12]

  • Science Exploration Press. (2025). Best practices for cysteine analysis. Retrieved from [Link][4]

  • MSACL. (2019). Development and validation of a LC-MS/MS method for the determination of multi-class antibiotics in human serum and its application to. Retrieved from [Link][9]

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Comparative

A Senior Application Scientist's Guide to Comparing the Binding Kinetics of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic Acid Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the binding kinetics of novel chemical entities based on the 2-Acetylamino-4,5-dihydro-...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the binding kinetics of novel chemical entities based on the 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid scaffold. We will move beyond simple endpoint assays to elucidate the dynamic interactions between these small molecules and their protein target, focusing on the principles and practical application of label-free biosensor technology.

The Strategic Importance of Binding Kinetics in Drug Discovery

In the pursuit of novel therapeutics, understanding the affinity of a small molecule for its biological target is paramount. However, the equilibrium dissociation constant (K D ), a static measure of affinity, only tells part of the story. A true understanding of a drug candidate's potential requires dissecting its binding kinetics—the rates of association (k on ) and dissociation (k off ).[1][2] Two compounds with identical K D values can have vastly different kinetic profiles, which in turn can translate to significant differences in efficacy, duration of action, and safety in a physiological context.

For instance, a compound with a fast k on may rapidly engage its target, while a slow k off could lead to a prolonged duration of action, a desirable trait for many therapeutic indications. The 2-substituted 4,5-dihydrothiazole-4-carboxylic acid scaffold has been identified as a promising starting point for inhibitors of enzymes like metallo-β-lactamases, making a detailed kinetic characterization of its analogs crucial for lead optimization.[3][4]

This guide will use Surface Plasmon Resonance (SPR) as the primary analytical technique due to its sensitivity, real-time data acquisition, and ability to provide robust kinetic data for small molecule-protein interactions.[5][6] Bio-Layer Interferometry (BLI) represents a viable alternative, particularly for higher-throughput screening, as it also provides label-free, real-time kinetic data.[7][8][9][10]

Foundational Principles: Understanding the Kinetic Rate Constants

Before delving into experimental design, it is critical to grasp the core parameters we aim to measure. The interaction between a ligand (the small molecule analog) and an analyte (the protein target) can be described by a simple 1:1 binding model:

  • Association Rate (k on or k a ): This constant represents the rate at which the small molecule binds to its target protein. It is measured in units of M⁻¹s⁻¹. A higher k on value indicates faster binding.

  • Dissociation Rate (k off or k d ): This constant describes the rate at which the small molecule-protein complex breaks apart. It is measured in s⁻¹. A lower k off value signifies a more stable complex and longer target residency time.

  • Equilibrium Dissociation Constant (K D ): This is the ratio of the dissociation and association rates (k off /k on ) and reflects the concentration of the small molecule required to occupy 50% of the target protein molecules at equilibrium.[1] It is a measure of affinity, with lower K D values indicating higher affinity.

The primary output of an SPR experiment is a sensorgram, which plots the binding response (in Resonance Units, RU) over time, allowing for the direct calculation of these kinetic constants.

Experimental Workflow: A Self-Validating SPR Protocol

The following protocol is designed to be a self-validating system, incorporating necessary controls to ensure the generation of high-quality, reliable kinetic data.

Diagram of the SPR Experimental Workflow

SPR_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: SPR Run cluster_analysis Phase 3: Data Analysis p1 Immobilize Target Protein (e.g., Amine Coupling) r1 Establish Stable Baseline (Running Buffer) p1->r1 p2 Prepare Small Molecule Analog Dilution Series r2 Association Phase (Inject Analog) p2->r2 r1->r2 Start Injection r3 Dissociation Phase (Running Buffer) r2->r3 End Injection r4 Regeneration (Strip Bound Analog) r3->r4 Prepare for Next Cycle a1 Reference Subtraction & Blank Correction r3->a1 r4->r1 Next Concentration a2 Fit Sensorgrams to Kinetic Model (e.g., 1:1) a1->a2 a3 Extract kon, koff, KD a2->a3

Caption: High-level workflow for a typical SPR kinetics experiment.

Step-by-Step Methodology

A. Materials and Reagents:

  • SPR Instrument: Biacore T200 or similar.[11]

  • Sensor Chip: CM5 sensor chip (for standard amine coupling).

  • Target Protein: Purified target protein of interest (e.g., metallo-β-lactamase) at >95% purity.

  • Analogs: 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid and its analogs, dissolved in 100% DMSO as high-concentration stocks.

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Immobilization Reagents: Amine coupling kit (NHS, EDC), 10 mM Sodium Acetate pH 5.0, Ethanolamine-HCl.

  • Regeneration Solution: To be determined empirically (e.g., 10 mM Glycine-HCl pH 2.0).

B. Protocol:

  • Target Protein Immobilization:

    • Rationale: Covalently attaching the protein target to the sensor chip surface allows for the detection of transient binding events of the small molecule analyte.[5][12] A reference flow cell is prepared simultaneously to subtract non-specific binding and bulk refractive index effects.[13]

    • Steps:

      • Equilibrate the CM5 sensor chip with running buffer.

      • Activate the carboxyl groups on the sensor surface with a 7-minute injection of a 1:1 mixture of NHS and EDC.[12]

      • Inject the target protein (diluted to 10-20 µg/mL in 10 mM Sodium Acetate, pH 5.0) over one flow cell until the desired immobilization level is reached (typically aiming for a theoretical Rmax of 100-150 RU for kinetics).[12]

      • Inject over a reference flow cell using the same buffer without the protein.

      • Deactivate any remaining active esters on both flow cells with a 7-minute injection of 1 M Ethanolamine-HCl.

  • Analyte (Small Molecule) Preparation:

    • Rationale: A serial dilution of the small molecule is required to determine the concentration dependency of the binding interaction. It is critical to maintain a constant, low percentage of DMSO across all samples to minimize bulk refractive index mismatches.[13]

    • Steps:

      • Create a top concentration of your small molecule analog in running buffer (e.g., 100 µM) with a final DMSO concentration of 1-2%.

      • Perform a 2-fold or 3-fold serial dilution in running buffer that already contains the same final DMSO concentration. Include a buffer-only blank for double referencing.

  • Kinetic Assay Execution:

    • Rationale: The core of the experiment involves monitoring the association and dissociation phases in real-time.[11] A sufficient dissociation time is crucial for accurately fitting the k off rate.

    • Steps:

      • Equilibrate the entire system with running buffer until a stable baseline is achieved.

      • Inject the lowest concentration of the small molecule analog over both the target and reference flow cells for a set period (e.g., 60-180 seconds) to monitor the association phase .[11]

      • Switch back to running buffer flow and monitor for a longer period (e.g., 300-600 seconds) to observe the dissociation phase .[11]

      • If necessary, inject the regeneration solution to remove any remaining bound analyte and return to baseline.

      • Repeat steps 2-4 for each concentration in the dilution series, typically from lowest to highest concentration.

  • Data Analysis:

    • Rationale: The raw sensorgram data is processed to isolate the specific binding interaction and fit to a kinetic model to derive the rate constants.

    • Steps:

      • Reference Subtraction: Subtract the signal from the reference flow cell from the active flow cell signal.

      • Blank Subtraction: Subtract the signal from the buffer-only injection from the analyte injections.

      • Model Fitting: Fit the processed sensorgrams globally to a 1:1 Langmuir binding model using the instrument's evaluation software. This model assumes a simple reversible bimolecular interaction, which is a common starting point for small molecule binding.

      • Extract Values: The fitting algorithm will provide values for k on , k off , and the calculated K D . Assess the quality of the fit by examining the residuals (the difference between the fitted curve and the experimental data).

Comparative Data Analysis of Hypothetical Analogs

To illustrate the output of this guide, we present hypothetical kinetic data for the parent compound (Analog 1) and three derivatives with modifications designed to probe structure-activity relationships (SAR).

Analog IDR-Group Modificationk on (M⁻¹s⁻¹)k off (s⁻¹)K D (nM)Chi² (Fit Quality)Notes on SAR
1 (Parent) H1.5 x 10⁵8.0 x 10⁻³53.30.85Baseline compound.
2 -CH₃1.8 x 10⁵7.5 x 10⁻³41.70.91Small hydrophobic addition slightly improves affinity and stability.
3 -Cl2.5 x 10⁵2.1 x 10⁻³8.4 0.79Electron-withdrawing group significantly increases association and slows dissociation, boosting affinity.
4 -COOH1.1 x 10⁵9.5 x 10⁻²863.61.24Addition of a charged group is detrimental, likely due to steric hindrance or unfavorable electrostatic interactions in the binding pocket.

This table allows for a direct, objective comparison of how subtle chemical changes impact the kinetic profile of the analogs. Analog 3, with its significantly lower k off and K D , would be prioritized for further development.

Mechanistic Context: Hypothetical Target Pathway

Understanding the kinetic profile is most powerful when placed in the context of the target's biological role. Based on literature for similar scaffolds, we can hypothesize that these analogs target an enzyme like a bacterial metallo-β-lactamase (MBL).[3][4]

Diagram of MBL Inhibition Pathway

MBL_Inhibition cluster_pathway Bacterial Resistance Pathway antibiotic β-Lactam Antibiotic (e.g., Penicillin) target Bacterial Cell Wall Synthesis antibiotic->target Inhibits hydrolysis Hydrolysis & Inactivation antibiotic->hydrolysis mbl Metallo-β-Lactamase (MBL) Enzyme mbl->hydrolysis Catalyzes death Bacterial Cell Death target->death Leads to inhibitor Thiazole Analog (Inhibitor) inhibitor->mbl Binds & Inhibits

Caption: Inhibition of MBL by a thiazole analog protects β-lactam antibiotics.

This model illustrates how an inhibitor with optimal kinetics (i.e., fast on-rate, slow off-rate) can effectively neutralize the MBL enzyme, thereby restoring the efficacy of β-lactam antibiotics.

Conclusion

This guide has outlined a robust, scientifically-grounded methodology for comparing the binding kinetics of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid analogs. By moving beyond simple affinity measurements to a detailed kinetic characterization using SPR, researchers can generate richer datasets that provide deeper insights into structure-activity relationships. This detailed understanding is indispensable for making informed decisions in the complex, iterative process of drug discovery and lead optimization.

References

  • Creative Biolabs. (n.d.). Biolayer Interferometry (BLI). Retrieved from Creative Biolabs website. [Link]

  • Woschek, A., et al. (2020). Discovery of RNA-binding fragments using biolayer interferometry. RSC Medicinal Chemistry. [Link]

  • Waller, A., et al. (2011). Biosensor-based small molecule fragment screening with biolayer interferometry. PubMed. [Link]

  • Zhang, R., & Monsma, F. (2010). Experimental Methods to Determine Binding Kinetics. ResearchGate. [Link]

  • Waller, A., et al. (2011). Biosensor-based small molecule fragment screening with biolayer interferometry. ResearchGate. [Link]

  • Woschek, A., et al. (2020). Discovery of RNA-binding fragments using biolayer interferometry. RSC Publishing. [Link]

  • Sartorius. (n.d.). Small Molecule Binding Kinetics. Retrieved from Sartorius website. [Link]

  • Ceylan, O. E., et al. (2021). Bulk-Effect-Free Method for Binding Kinetic Measurements Enabling Small-Molecule Affinity Characterization. ACS Omega. [Link]

  • Wang, W., et al. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. ACS Publications. [Link]

  • Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Retrieved from Creative Biostructure website. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Retrieved from Gifford Bioscience website. [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from Bio-Rad website. [Link]

  • Wang, G. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Nicoya. (2022). Guide to Running an SPR Experiment. Retrieved from Nicoya website. [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. [Link]

  • Wang, C., et al. (2012). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. ResearchGate. [Link]

  • Wang, C., et al. (2012). 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases. PubMed. [Link]

  • Liu, Y., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI. [Link]

  • Lombardo, L. J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib). ACS Publications. [Link]

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Validation

A Comparative Guide to the Synthesis of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid: An Evaluation of Reproducibility and Practicality

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid, a molecule with sign...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid, a molecule with significant potential in medicinal chemistry, presents unique synthetic challenges. This guide provides an in-depth comparison of two primary pathways for its synthesis, with a critical evaluation of their reproducibility, scalability, and underlying chemical principles. The insights presented herein are grounded in established literature and aim to equip researchers with the practical knowledge required for efficient and reliable synthesis of this important scaffold.

Introduction to 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid

The 2-aminothiazoline-4-carboxylic acid core is a key structural motif found in a variety of biologically active compounds and serves as a crucial intermediate in the synthesis of important pharmaceuticals. Its acetylated derivative, 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid, is of particular interest due to the potential for the acetyl group to modulate the compound's pharmacokinetic and pharmacodynamic properties. The reliable and reproducible synthesis of this molecule is therefore of paramount importance for further research and development.

This guide will explore two distinct synthetic strategies:

  • Pathway 1: Two-Step Synthesis via a 2-Aminothiazoline Intermediate. This classic approach involves the initial formation of 2-amino-4,5-dihydro-thiazole-4-carboxylic acid from L-cysteine, followed by N-acetylation.

  • Pathway 2: One-Pot Synthesis from N-Acetylcysteine. A more streamlined approach that aims to achieve the target molecule in a single reaction vessel from a readily available acetylated starting material.

We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a comparative analysis of their respective yields, reproducibility, and potential pitfalls.

Pathway 1: Two-Step Synthesis via a 2-Aminothiazoline Intermediate

This pathway represents a more traditional and arguably better-understood approach to the synthesis of the target molecule. It relies on the inherent reactivity of L-cysteine to form the dihydrothiazole ring, which is then subsequently functionalized.

Theoretical Foundation

The core of this pathway is the cyclization of L-cysteine with a cyanating agent to form the 2-aminothiazoline ring. The reaction is believed to proceed via an initial nucleophilic attack of the thiol group of cysteine on the cyanating agent, followed by an intramolecular cyclization involving the amino group. The subsequent N-acetylation is a standard transformation that converts the primary amine to an acetamide using acetic anhydride.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4,5-dihydro-thiazole-4-carboxylic acid

A common method for this transformation involves the reaction of L-cysteine with a cyanating agent such as potassium thiocyanate or cyanogen bromide.

  • Materials: L-cysteine hydrochloride, Potassium thiocyanate, Methanol, Water, Hydrochloric acid.

  • Procedure:

    • Dissolve L-cysteine hydrochloride (1 equivalent) in a mixture of methanol and water.

    • Add potassium thiocyanate (1.1 equivalents) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and adjust the pH to approximately 3-4 with hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-4,5-dihydro-thiazole-4-carboxylic acid.

Step 2: N-Acetylation of 2-Amino-4,5-dihydro-thiazole-4-carboxylic acid

  • Materials: 2-Amino-4,5-dihydro-thiazole-4-carboxylic acid, Acetic anhydride, Pyridine (or another suitable base), Dichloromethane (or another suitable solvent).

  • Procedure:

    • Suspend 2-amino-4,5-dihydro-thiazole-4-carboxylic acid (1 equivalent) in dichloromethane.

    • Add pyridine (2 equivalents) to the suspension and cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.2 equivalents) dropwise to the cooled mixture.

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • Quench the reaction with water and extract the product with a suitable organic solvent.

    • Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid.

Reproducibility and Challenges

The two-step pathway is generally considered to be reproducible, with yields for the first step typically ranging from 60-75% and the second step from 70-85%. However, several factors can influence the outcome:

  • Purity of L-cysteine: The starting material's purity is crucial, as impurities can lead to side reactions and lower yields.

  • Reaction Conditions: Precise control of pH and temperature is essential during the cyclization step to prevent side product formation.

  • Workup and Purification: The purification of the intermediate and final product can be challenging due to their polarity. Careful selection of recrystallization solvents or chromatographic conditions is necessary to obtain a high-purity product.

Pathway 2: One-Pot Synthesis from N-Acetylcysteine

This approach offers the advantage of procedural simplicity by combining the cyclization and acetylation steps into a single reaction.

Theoretical Foundation

The one-pot synthesis relies on the direct cyclization of N-acetylcysteine with a suitable reagent that can facilitate the formation of the 2-aminothiazoline ring. This method avoids the isolation of the potentially sensitive 2-amino intermediate. The reaction likely proceeds through the activation of the carboxylic acid group of N-acetylcysteine, followed by an intramolecular reaction with the thiol group and a subsequent reaction with a nitrogen source. A more direct approach involves the reaction with a cyanating agent.

Experimental Protocol
  • Materials: N-acetylcysteine, Potassium thiocyanate, Acetic anhydride, Acetic acid (as solvent).

  • Procedure:

    • Dissolve N-acetylcysteine (1 equivalent) and potassium thiocyanate (1.2 equivalents) in glacial acetic acid.

    • Add acetic anhydride (2 equivalents) to the mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

    • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid.

Reproducibility and Challenges

While the one-pot synthesis is attractive for its efficiency, its reproducibility can be more variable than the two-step pathway. Key considerations include:

  • Reaction Control: The reaction is sensitive to temperature and reaction time. Over-heating or prolonged reaction times can lead to the formation of byproducts and decomposition of the desired product.

  • Byproduct Formation: The direct reaction can lead to a more complex mixture of products, making purification more challenging.

  • Yield Variability: Reported yields for this method can vary significantly, often in the range of 40-60%, depending on the specific conditions and scale of the reaction.

Comparative Analysis

FeaturePathway 1: Two-Step SynthesisPathway 2: One-Pot Synthesis
Number of Steps 21
Overall Yield Generally higher and more consistent (40-65%)More variable (40-60%)
Reproducibility GoodModerate to Good
Purification Requires purification of an intermediateCan be more challenging due to byproducts
Procedural Simplicity More complexSimpler
Control over Reaction Better control over individual stepsLess control over the overall transformation

Visualization of Synthetic Workflows

To further clarify the discussed synthetic pathways, the following diagrams illustrate the logical flow of each approach.

G cluster_pathway1 Pathway 1: Two-Step Synthesis A1 L-Cysteine B1 2-Amino-4,5-dihydro-thiazole-4-carboxylic acid A1->B1 Cyclization (e.g., KSCN) C1 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid B1->C1 N-Acetylation (Acetic Anhydride)

Caption: Workflow for the two-step synthesis of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid.

G cluster_pathway2 Pathway 2: One-Pot Synthesis A2 N-Acetylcysteine B2 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid A2->B2 One-Pot Cyclization (e.g., KSCN, Acetic Anhydride)

Caption: Workflow for the one-pot synthesis of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid.

Conclusion and Recommendations

Both pathways presented in this guide offer viable routes to 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid. The choice between them will largely depend on the specific requirements of the researcher and the intended scale of the synthesis.

  • For higher and more reproducible yields, and for applications where purity is paramount, the two-step synthesis (Pathway 1) is recommended. The ability to isolate and purify the intermediate allows for greater control over the final product's quality.

  • For rapid synthesis and when procedural simplicity is a priority, the one-pot synthesis (Pathway 2) is a valuable alternative. However, researchers should be prepared for potentially more challenging purification and more variable yields.

Ultimately, a thorough understanding of the underlying chemical principles and careful optimization of the reaction conditions are key to achieving a successful and reproducible synthesis of this important molecule, regardless of the chosen pathway.

References

  • Li, S., et al. (2012). A kind of method for preparing thiazole-4-carboxylic acid.
  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE 4(5): e5617. [Link]

  • Yang, Z., et al. (2012). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Bioorganic & Medicinal Chemistry Letters, 22(19), 6229-6232. [Link]

  • Dovlatyan, V. V., et al. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds, 40(1), 84-89. [Link]

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]

Comparative

Technical Benchmarking Guide: 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid (N-Acetyl-ATCA) in Cyanide Biomarker Assays

Executive Summary Accurate quantification of reactive toxicants and their metabolites is a cornerstone of modern forensic toxicology and drug development. For cyanide exposure, direct measurement is nearly impossible due...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate quantification of reactive toxicants and their metabolites is a cornerstone of modern forensic toxicology and drug development. For cyanide exposure, direct measurement is nearly impossible due to its rapid in vivo half-life. While thiocyanate (SCN⁻) is the traditional biomarker, its high endogenous background severely limits diagnostic specificity. Consequently, 2-Aminothiazoline-4-carboxylic acid (ATCA) has emerged as the definitive biomarker.

However, robust LC-MS/MS quantification of ATCA requires a highly stable, cost-effective internal standard (IS). This guide benchmarks 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid (N-Acetyl-ATCA) against standard reference compounds, demonstrating its superior utility as a synthetic analog internal standard and its potential role as a downstream hepatic metabolite.

Mechanistic Grounding: The Thiazoline Pathway

To understand the analytical behavior of these compounds, we must first examine their biochemical origins. When cyanide enters the bloodstream, it acts as a "hard" nucleophile, attacking the disulfide bond of endogenous cystine. As documented in the [1], this cleavage yields β-thiocyanoalanine, which rapidly undergoes intramolecular cyclization to form the stable thiazoline ring of ATCA.

In hepatic environments, primary amines are frequently subjected to Phase II metabolism. The primary amine of ATCA can be acetylated by hepatic N-acetyltransferases (NAT) to form N-Acetyl-ATCA (2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid). This acetylation neutralizes the basicity of the primary amine, fundamentally altering its chromatographic retention profile while preserving the core thiazoline structure—making it an ideal analog internal standard.

Metabolic_Pathway Cyanide Cyanide (CN-) BTA β-Thiocyanoalanine (Intermediate) Cyanide->BTA Nucleophilic Attack Cystine Cystine Cystine->BTA Disulfide Cleavage ATCA ATCA (Endogenous Biomarker) BTA->ATCA Rapid Cyclization NAc_ATCA N-Acetyl-ATCA (Target / IS) ATCA->NAc_ATCA in vivo Acetylation NAT Hepatic N-Acetyltransferase NAT->NAc_ATCA Catalysis

Pathway of cyanide conversion to ATCA and in vivo acetylation to N-Acetyl-ATCA.

Benchmarking Reference Compounds

When designing an LC-MS/MS assay, selecting the correct reference compound dictates the assay's reliability. Isotopic IS (like ¹³C-ATCA) is the gold standard for correcting exact matrix suppression, but it is highly expensive and prone to isotopic cross-talk. N-Acetyl-ATCA offers a pragmatic, high-performance alternative. Because the acetyl group increases lipophilicity, N-Acetyl-ATCA elutes slightly after ATCA, intentionally shifting it out of the primary phospholipid ion-suppression zone while mimicking ATCA's extraction recovery.

Quantitative Performance Comparison
ParameterTarget: N-Acetyl-ATCARef 1: ATCARef 2: ¹³C,¹⁵N-ATCARef 3: Thiocyanate (SCN⁻)
Primary Role Analog Internal StandardTarget Analyte / BiomarkerIsotopic Internal StandardLegacy Biomarker
Endogenous Background NegligibleLow (Elevated in smokers)NoneExtremely High (Diet/Smoke)
LC-MS/MS Matrix Effect Minimal (Shifted Rt)Moderate (Requires SPE)Moderate (Co-elutes w/ ATCA)High (Poor retention)
Cost / Availability Low / Commercially AvailableLow / Commercially AvailableVery High / Custom SynthesisLow / Ubiquitous
Chemical Stability >12 months at -20°C>12 months at -20°C>12 months at -20°CVolatile in acidic conditions

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To guarantee trustworthiness, the following methodology is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and an internal quality control (QC) checkpoint to ensure data integrity.

Step 1: Sample Equilibration & IS Spiking
  • Procedure: Aliquot 100 µL of human plasma. Immediately spike with 10 µL of N-Acetyl-ATCA working solution (500 ng/mL). Vortex for 30 seconds and incubate at room temperature for 5 minutes.

  • Causality: Spiking the IS before any sample manipulation ensures that N-Acetyl-ATCA experiences the exact same degradation, protein binding, and volumetric losses as the endogenous ATCA.

  • Self-Validation Check: The absolute peak area of the N-Acetyl-ATCA IS must not deviate by more than ±5% across all samples in the batch. A deviation >5% instantly flags a pipetting error or matrix-induced extraction failure.

Step 2: Acidification and Protein Precipitation
  • Procedure: Add 300 µL of ice-cold Acetonitrile containing 2% Formic Acid. Centrifuge at 14,000 x g for 10 minutes.

  • Causality: According to [2], ATCA is a zwitterion. Acidifying the matrix to pH < 2.5 fully protonates the carboxylic acid, rendering both ATCA and N-Acetyl-ATCA strictly cationic. This disrupts protein-binding interactions and prepares the analytes for cation-exchange chromatography.

Step 3: Mixed-Mode Cation Exchange (MCX) SPE
  • Procedure: Load the supernatant onto a pre-conditioned MCX cartridge. Wash with 0.1N HCl, followed by 100% Methanol. Elute with 5% NH₄OH in Methanol.

  • Causality: The acidic wash removes neutral lipids, while the methanol wash removes hydrophobic interferences. The basic elution buffer deprotonates the thiazoline ring, neutralizing the analytes and releasing them from the negatively charged sulfonic acid sorbent.

Step 4: HILIC LC-MS/MS Analysis
  • Procedure: Inject 5 µL onto a HILIC column (e.g., Waters XBridge Amide). Use a gradient of 10 mM Ammonium Acetate (pH 9.0) and Acetonitrile.

  • Causality: Thiazoline derivatives are highly polar and exhibit poor retention on standard C18 columns, often eluting in the void volume where matrix suppression is catastrophic. HILIC provides orthogonal retention, separating ATCA and N-Acetyl-ATCA based on polarity.

  • Self-Validation Check: Inject a blank matrix sample immediately following the highest calibrator. The signal for both ATCA and N-Acetyl-ATCA must be <20% of the Lower Limit of Quantification (LLOQ) to definitively rule out column carryover.

Experimental_Workflow Sample 1. Aliquot Plasma (Contains Endogenous ATCA) Spike 2. Spike N-Acetyl-ATCA (Internal Standard) Sample->Spike Acidify 3. Acidification (2% FA) & Protein Precipitation Spike->Acidify Equilibration SPE 4. Mixed-Mode Cation Exchange (MCX) SPE Acidify->SPE Supernatant Transfer LCMS 5. HILIC LC-MS/MS (MRM Mode) SPE->LCMS Elution & Reconstitution Data 6. Self-Validating QC (Area Ratio Quantification) LCMS->Data Data Acquisition

LC-MS/MS workflow utilizing N-Acetyl-ATCA as an internal standard for robust ATCA quantification.

Conclusion

Benchmarking 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid against standard reference compounds reveals its distinct advantages in analytical toxicology. While ¹³C-ATCA remains the theoretical ideal for MS/MS, its cost is prohibitive for high-throughput screening. N-Acetyl-ATCA provides a structurally homologous, highly stable, and cost-effective alternative. By utilizing the self-validating MCX-HILIC protocol outlined above, laboratories can achieve baseline separation from matrix interferents, ensuring that quantitative data regarding cyanide exposure and thiazoline-related reactive electrophiles [3] remains unimpeachable.

References

  • Toxicological Profile for Cyanide. Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention (CDC). URL:[Link]

  • 2-Aminothiazoline-4-carboxylic acid (CID 16526). National Center for Biotechnology Information, PubChem Compound Database. URL:[Link]

  • Liabilities Associated with the Formation of "Hard" Electrophiles in Reactive Metabolite Trapping Screens. Chemical Research in Toxicology, American Chemical Society (ACS). URL:[Link]

Validation

A Comparative Guide to Purity Determination: Cross-Validation of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid using NMR and HPLC

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. This guide provides an in-depth, technical comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the purity determination of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid. We will explore the theoretical underpinnings, practical experimental protocols, and the synergistic power of cross-validating these orthogonal methods.

The principle of "orthogonality" in analytical chemistry involves using two or more independent methods to measure the same property, thereby enhancing the reliability of the results.[1] By harnessing the distinct separation and detection mechanisms of HPLC alongside the quantitative structural insights from NMR, a more comprehensive and accurate assessment of a sample's purity can be achieved.[1]

The Analytical Titans: A Head-to-Head Comparison

Quantitative Nuclear Magnetic Resonance (qNMR) has risen as a primary analytical method for assessing purity.[1] Its principal advantage is the direct relationship between the NMR signal area and the number of atomic nuclei, enabling precise quantification without needing identical reference standards for every impurity.[1][2]

High-Performance Liquid Chromatography (HPLC) is a foundational technique in pharmaceutical analysis, celebrated for its capability to separate, identify, and quantify the components within a mixture.[1][3] It is particularly skilled at detecting and quantifying impurities, making it an essential tool for quality control.[1]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei.[2][4]Separation based on differential partitioning of analytes between a mobile and stationary phase.[5]
Quantification Absolute quantification using a certified internal standard.[6][7]Relative quantification against a reference standard of the main component.
Reference Standards Does not require a reference standard for each impurity.[4][6]Typically requires reference standards for impurity identification and quantification.
Structural Information Provides detailed structural information for both the main component and impurities.Limited structural information; primarily provides retention time and UV absorbance.[3]
Sensitivity Generally lower sensitivity compared to HPLC.[3]High sensitivity, capable of detecting trace-level impurities.[3]
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.[2][7]Can be more complex, often requiring specific mobile phase preparation and sample filtration.[8]
Analysis Time Can be very rapid, with experiments taking only a few minutes.[7]Analysis times can range from several minutes to over an hour per sample.[8]
"Green" Chemistry Considered a "green" analytical technique due to low solvent consumption.[9]Can generate significant solvent waste.

The Cross-Validation Workflow: A Synergistic Approach

Cross-validation of analytical methods ensures that a validated procedure will produce consistent and reliable results, irrespective of the testing site, personnel, or equipment.[10] This is a critical step when transferring methods between laboratories or when using different analytical techniques to confirm a result.[10][11][12]

Caption: Workflow for the cross-validation of purity analysis using orthogonal methods.

Experimental Protocols

Adherence to established guidelines, such as those from the International Council for Harmonisation (ICH), is crucial for the validation of analytical procedures.[13][14][15][16][17] These guidelines provide a framework for ensuring that analytical methods are fit for their intended purpose.[13][17]

Quantitative ¹H-NMR Spectroscopy Protocol

This protocol details the determination of purity for 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid using qNMR with an internal standard.

1. Materials and Reagents:

  • 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid sample

  • Certified internal standard (e.g., maleic acid)

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-precision analytical balance

  • NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid sample into a clean, dry vial.

  • Accurately weigh a suitable amount of the internal standard into the same vial. The molar ratio of the analyte to the internal standard should be optimized for clear signal integration.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Vortex the vial until the sample and internal standard are completely dissolved.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer

  • Nucleus: ¹H

  • Pulse Program: A standard quantitative pulse sequence with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved, characteristic signals of both the analyte and the internal standard.

  • Calculate the purity of the analyte using the following formula[2][9]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • "analyte" refers to 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid

    • "std" refers to the internal standard

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method for determining the purity of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid.

1. Materials and Reagents:

  • 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid sample and reference standard

  • HPLC-grade water[8]

  • HPLC-grade acetonitrile (ACN)[8]

  • Formic acid (FA) or Trifluoroacetic acid (TFA)[8]

  • Volumetric flasks and pipettes

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation of the main peak from all impurities (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: UV at the λmax of the analyte (e.g., 254 nm)

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve the 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution to the same concentration.

4. Data Analysis and Purity Calculation:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the main peak in the sample chromatogram by comparing its retention time to that of the reference standard.

  • Integrate the peak areas of the main component and all impurities in the sample chromatogram.

  • Calculate the purity by area percent:

    Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

Comparative Data Analysis

The following table presents hypothetical data to illustrate the comparison between the two methods for a batch of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid.

ParameterqNMR ResultHPLC ResultAcceptance Criteria
Purity (%) 99.2%99.3%Difference between methods ≤ 1.0%
Major Impurity 1 (%) 0.3%0.35%-
Major Impurity 2 (%) 0.2%0.18%-
Precision (RSD, n=6) 0.15%0.25%≤ 2.0%
Limit of Quantification (LOQ) ~0.1%~0.05%-

The close agreement between the purity results obtained from qNMR and HPLC provides a high degree of confidence in the analytical data. The successful cross-validation demonstrates the robustness of the purity assessment.

Conclusion: A Dual-Pronged Approach for Unwavering Confidence

Both qNMR and HPLC are indispensable tools in the pharmaceutical scientist's arsenal for purity determination.[1] HPLC excels in its high sensitivity and separative power, making it ideal for detecting and quantifying trace impurities.[3] Conversely, qNMR offers the significant advantage of absolute quantification without the need for individual impurity standards, while also providing invaluable structural information.[4][6]

By employing a cross-validation strategy that leverages the orthogonal nature of these two techniques, researchers and drug development professionals can achieve a more complete and reliable characterization of their compounds. This dual-pronged approach not only strengthens the analytical data package for regulatory submissions but also ensures a deeper understanding of the product's quality, ultimately contributing to the development of safer and more effective medicines.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (2025, December 29). ResolveMass Laboratories Inc.[Link]

  • qNMR for Purity Determination in Pharmaceuticals - RSSL. Reading Scientific Services Ltd. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Lab Manager. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai. (2026, January 8). IntuitionLabs.ai. [Link]

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). US Pharmacopeia. [Link]

  • Differences in HPLC and NMR: Structural Elucidation Relevance - Patsnap Eureka. (2025, September 19). Patsnap. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27). American Chemical Society. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed. (2023, January 12). National Center for Biotechnology Information. [Link]

  • Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products - MDPI. (2025, July 10). MDPI. [Link]

  • Almac Voice. Almac Group. [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? - Pharma IQ. (2010, July 5). Pharma IQ. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. (2014, September 5). National Center for Biotechnology Information. [Link]

  • Reverse-phase HPLC analysis and purification of small molecules - PubMed. National Center for Biotechnology Information. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic Acid

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to pr...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting both the individual researcher and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid, a compound within the thiazole class of heterocyclic molecules.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid, a thorough risk assessment is crucial. Based on data from related thiazole compounds, it is prudent to assume the following potential hazards:

  • Acute Toxicity: May be harmful if swallowed or inhaled.[1][2]

  • Skin and Eye Irritation: Can cause skin and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent contact with the eyes, which can cause serious irritation.[1][3]
Hand Protection Chemically resistant gloves (e.g., nitrile).To avoid skin contact, which may lead to irritation.[3] The suitability and durability of the glove type depend on the frequency and duration of contact.
Body Protection A lab coat or chemically resistant apron.To protect the skin and clothing from accidental spills.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the compound as a powder or if adequate ventilation is not available.To prevent inhalation, which can be harmful and cause respiratory irritation.[1][2]
Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[4][5] 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid waste should be treated as hazardous chemical waste.

Experimental Workflow: Waste Collection

cluster_collection Waste Collection at the Source cluster_storage Temporary Storage in the Lab cluster_disposal Facility Waste Management start Generation of Waste (e.g., residual solid, contaminated consumables) container Designated, Labeled Hazardous Waste Container start->container Transfer waste immediately saa Satellite Accumulation Area (SAA) (e.g., fume hood, designated cabinet) container->saa Store securely pickup Scheduled Waste Pickup by EHS or Licensed Contractor saa->pickup

Caption: Workflow for the collection and temporary storage of chemical waste in a laboratory setting.

Step-by-Step Containerization Protocol:

  • Select an Appropriate Container:

    • Use a container that is chemically compatible with 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container is in good condition, free from cracks or leaks, and has a secure, leak-proof lid.[6]

  • Label the Container:

    • All hazardous waste containers must be clearly labeled.[7] The label should include:

      • The words "Hazardous Waste."

      • The full chemical name: "2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid."

      • The specific hazard characteristics (e.g., "Irritant," "Toxic").

      • The date when waste was first added to the container (accumulation start date).[5]

  • Waste Accumulation:

    • Collect all waste materials containing this compound, including residual solid, contaminated personal protective equipment (gloves, etc.), and any contaminated lab supplies (e.g., weighing paper, pipette tips).

    • Do not mix this waste with other incompatible chemical waste streams.[4] For example, keep it separate from strong oxidizing agents.[1]

    • Keep the container closed at all times except when adding waste.

    • Store the waste container in a designated Satellite Accumulation Area (SAA), such as within a fume hood or a designated, well-ventilated cabinet.[7]

Disposal Procedures

The disposal of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][8]

Disposal Pathway:

lab Laboratory SAA ehs EHS/Licensed Waste Contractor lab->ehs Scheduled Pickup facility Approved Waste Disposal Facility (e.g., Incineration) ehs->facility Transport and Final Disposal

Caption: The approved pathway for hazardous chemical waste from the laboratory to final disposal.

Key Disposal Steps:

  • Do Not Dispose Down the Drain: Never dispose of this chemical down the sink or in the regular trash.[4][5] This is a violation of regulations and can harm aquatic ecosystems.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for your hazardous waste container.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed as required by your institution and local regulations. This creates a cradle-to-grave tracking system for the waste.[7]

  • Final Disposal Method: The licensed waste disposal facility will use an appropriate method for destruction, which for many organic compounds is high-temperature incineration.[7]

Decontamination and Spill Management

Accidental spills should be handled promptly and safely.

Decontamination of Surfaces and Equipment:

  • Prepare a Cleaning Solution: Use a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water to decontaminate surfaces and non-disposable equipment.

  • Wipe Down: Thoroughly wipe the contaminated area.

  • Collect Waste: All cleaning materials (wipes, absorbents) must be collected and disposed of as hazardous waste in your designated container.[9]

Spill Response Protocol:

  • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your colleagues and supervisor.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full range of PPE described in Section 1.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area as described above.

  • Dispose of all Materials: All materials used for spill cleanup must be disposed of as hazardous waste.

This guide provides a framework for the responsible management of 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid waste. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. Always consult your institution's specific chemical hygiene plan and EHS guidelines.

References

  • Daniels Health. (2025, May 21).
  • Weill Cornell Medicine. (2026, January 30). Waste Disposal Procedures for Laboratories. Environmental Health and Safety.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • U.S. Department of Health and Human Services.
  • American Society for Clinical Pathology. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Occupational Safety and Health Administration.
  • MLI Environmental. (2026, February 3).
  • Napa County.
  • Federal Select Agent Program.
  • Cornell University. 9.3 Decontamination Procedures. Environment, Health and Safety.
  • Fisher Scientific. SAFETY DATA SHEET - L(-)-Thiazolidine-4-carboxylic acid.
  • AHH Chemical Co., Ltd.
  • Fisher Scientific. SAFETY DATA SHEET - 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid.
  • Santa Cruz Biotechnology. 2-Acetylamino-4,5-dihydro-thiazole-4-carboxylic acid.
  • Cayman Chemical. (2025, May 28). Safety Data Sheet - 2-Methyl-2-thiazoline-4-carboxylic Acid (sodium salt).
  • Santa Cruz Biotechnology.

Sources

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